1-(Pyridin-2-yl)cyclopropanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVLXTZHPZXHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455286 | |
| Record name | 1-(pyridin-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-37-6 | |
| Record name | 1-(pyridin-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of the Pyridyl-Cyclopropylamine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the 1-(pyridin-2-yl)cyclopropanamine scaffold has emerged as a privileged motif. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental identifiers, delve into the mechanistic intricacies of its synthesis, and discuss its burgeoning applications as a key building block in the development of next-generation therapeutics, particularly for central nervous system (CNS) disorders and oncology.
The unique combination of a rigid, three-membered cyclopropane ring and an aromatic, hydrogen-bond-accepting pyridine moiety imparts a distinctive conformational rigidity and metabolic stability.[1] This structure is increasingly recognized for its ability to orient pharmacophoric elements in a precise three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2][3]
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. The core identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 503417-37-6 | |
| Molecular Formula | C₈H₁₀N₂ | [2] |
| IUPAC Name | 1-(pyridin-2-yl)cyclopropan-1-amine | [2] |
| Molecular Weight | 134.18 g/mol | [2] |
| Canonical SMILES | C1CC1(C2=CC=CC=N2)N | [2] |
| InChIKey | HRVLXTZHPZXHTR-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.1 | [2] |
| Hydrochloride CAS | 437985-36-9 | [4] |
Synthesis and Mechanistic Rationale: The Kulinkovich-Szymoniak Reaction
The construction of the 1-aminocyclopropyl moiety attached to a pyridine ring is most effectively achieved through a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction. This powerful transformation allows for the direct synthesis of primary cyclopropylamines from nitriles.[5][6] The starting material for this compound is 2-cyanopyridine.
The causality behind this synthetic choice lies in the reaction's efficiency and convergency. It assembles the key cyclopropylamine feature in a single, titanium-mediated step from a readily available pyridine precursor.
Reaction Mechanism
The reaction proceeds through several key stages, each contributing to the formation of the final product. Understanding this mechanism is crucial for optimization and troubleshooting.
Caption: Mechanistic workflow of the Kulinkovich-Szymoniak reaction.
-
Formation of the Titanacyclopropane Intermediate : Two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), react with a titanium(IV) alkoxide, like titanium(IV) isopropoxide (Ti(O-iPr)₄). This forms an unstable dialkyltitanium species that rapidly undergoes β-hydride elimination, releasing ethane and forming a reactive titanacyclopropane intermediate.[7]
-
Reaction with the Nitrile : The titanacyclopropane acts as a 1,2-dicarbanion equivalent and adds to the nitrile group of 2-cyanopyridine. This insertion forms an azatitanacyclopentene intermediate.[5]
-
Lewis Acid-Mediated Ring Contraction : The addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is critical. It coordinates to the nitrogen atom of the azatitanacycle, facilitating a ring contraction to form the desired cyclopropylamine. In the absence of a Lewis acid, the reaction tends to yield ketones as byproducts.[6]
Experimental Protocol: A Self-Validating System
Materials:
-
2-Cyanopyridine
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr) solution in THF
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyanopyridine in anhydrous THF in a flame-dried flask.
-
Add titanium(IV) isopropoxide to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution dropwise, maintaining the temperature at 0°C. The reaction mixture will typically change color.
-
Allow the reaction to stir at room temperature for several hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Cool the reaction mixture back to 0°C and slowly add boron trifluoride etherate.
-
After stirring for an additional period, quench the reaction by the slow addition of aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of molecules with significant therapeutic potential.[8][9] Its utility stems from the unique properties of the cyclopropylamine moiety, which can act as a bioisostere for other functional groups and as a key pharmacophore in enzyme inhibition.
Inhibition of Epigenetic and Neurological Targets
A primary area of interest for cyclopropylamine derivatives is in the inhibition of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1]
-
LSD1 Inhibition in Oncology : LSD1 is an epigenetic enzyme that is overexpressed in numerous cancers. It removes methyl groups from histone H3, leading to the silencing of tumor suppressor genes. Inhibitors of LSD1 can reactivate these genes, representing a promising therapeutic strategy. The cyclopropylamine moiety can form a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition.
-
MAO Inhibition in Neurological Disorders : Monoamine oxidases are enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The cyclopropylamine structure is a well-established pharmacophore for MAO inhibition.[1]
The pyridine ring in this compound can engage in additional hydrogen bonding or pi-stacking interactions within the active sites of these enzymes, potentially enhancing potency and selectivity.
Caption: Applications of this compound in drug discovery.
Conclusion and Future Outlook
This compound is a compound of significant interest to the scientific and drug development communities. Its robust synthesis via the Kulinkovich-Szymoniak reaction and the valuable pharmacological properties conferred by its unique structure make it a highly attractive building block. Future research will likely focus on the development of derivatives with enhanced selectivity for specific enzyme subtypes and the exploration of this scaffold in other therapeutic areas. As our understanding of the intricate roles of enzymes like LSD1 and MAO in disease pathogenesis continues to grow, the demand for innovative chemical tools and drug candidates based on the this compound core is expected to increase.
References
- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. 437985-36-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. news.umich.edu [news.umich.edu]
A Technical Guide to the Medicinal Chemistry Applications of 1-(Pyridin-2-yl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of rigid, strained ring systems with versatile heterocyclic scaffolds represents a powerful strategy in modern medicinal chemistry. This guide explores the untapped potential of 1-(Pyridin-2-yl)cyclopropanamine, a unique building block that combines the favorable attributes of both a cyclopropylamine moiety and a pyridine ring. The cyclopropylamine group offers conformational rigidity, metabolic stability, and the ability to act as a bioisosteric replacement for larger or more flexible groups.[1] Concurrently, the pyridine ring serves as a key pharmacophoric element, capable of engaging in a variety of non-covalent interactions and modulating physicochemical properties.[2]
This document serves as a technical primer for medicinal chemists and drug discovery teams, elucidating the strategic value of this compound. We will dissect its core structural components, propose high-potential therapeutic applications based on established pharmacological principles, and provide detailed, actionable experimental workflows for target validation and lead generation. The insights herein are designed to accelerate the integration of this promising scaffold into drug development pipelines, with a focus on enzyme inhibition and receptor modulation.
Introduction: The Strategic Value of the Pyridyl-Cyclopropanamine Scaffold
The process of drug discovery is an intricate search for molecules that possess a precise balance of potency, selectivity, and favorable pharmacokinetic properties. The structural features of this compound offer compelling solutions to many common challenges in lead optimization.
1.1 The Cyclopropylamine Moiety: A Privileged Motif
The cyclopropylamine scaffold has gained prominence as a "privileged" motif in medicinal chemistry.[1] Its value stems from several key characteristics:
-
Conformational Rigidity: The three-membered ring severely restricts bond rotation, which can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1]
-
Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, which can improve a drug's half-life and overall bioavailability.[1]
-
Bioisosterism: The compact, rigid nature of the cyclopropyl group allows it to serve as a bioisostere for other functional groups, such as amides or larger alkyl groups, enabling chemists to explore chemical space while maintaining key interactions.[3][4][5]
-
Mechanism-Based Inhibition: The strained ring system can participate in unique chemical reactions within an enzyme's active site.[6] This reactivity is famously exploited in irreversible inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), where the cyclopropylamine moiety forms a covalent adduct with the FAD cofactor.[7]
1.2 The 2-Substituted Pyridine Ring: A Versatile Pharmacophore
The pyridine ring is one of the most ubiquitous heterocycles in FDA-approved drugs.[2] Its inclusion in a drug candidate can profoundly influence its properties:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor, a critical interaction for anchoring a ligand to its protein target.[8]
-
Modulation of Physicochemical Properties: The pyridine motif can enhance drug potency, permeability, and metabolic stability.[2] Its basicity (pKa of pyridine ~5.2) allows for salt formation, which can improve solubility and formulation characteristics.
-
Diverse Biological Activities: Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11]
By combining these two powerful motifs, this compound emerges as a highly versatile starting point for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold is presented below. These values are crucial for designing initial synthetic routes and for computational modeling studies.
| Property | Value | Source |
| CAS Number | 503417-37-6 | [12] |
| Molecular Formula | C₈H₁₀N₂ | [12][13] |
| Molecular Weight | 134.18 g/mol | [12] |
| Boiling Point | 239°C | [12] |
| Melting Point | 62°C | [12] |
| Predicted XlogP | 0.1 | [13] |
Potential Therapeutic Applications & Mechanistic Hypotheses
The unique structure of this compound suggests its utility across several therapeutic areas, particularly where its constituent motifs have already proven valuable.
Application I: Epigenetic Modulators - LSD1 Inhibition in Oncology
Mechanistic Rationale: Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that is overexpressed in numerous cancers, making it a prime therapeutic target.[7] The cyclopropylamine-containing compound tranylcypromine is a known irreversible inhibitor of LSD1.[7] The mechanism involves the formation of a covalent bond between the cyclopropylamine moiety and the enzyme's FAD cofactor.[7] We hypothesize that by using this compound as a scaffold, novel LSD1 inhibitors can be developed where the pyridine ring provides additional, specific interactions within the LSD1 active site to enhance potency and selectivity.
Proposed Experimental Workflow:
Caption: Workflow for discovery of LSD1 inhibitors.
Detailed Protocol: Primary LSD1 Biochemical Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5). Reconstitute recombinant human LSD1 enzyme and biotinylated histone H3 peptide substrate in assay buffer.
-
Compound Preparation: Serially dilute the synthesized this compound derivatives in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: Add 2 µL of diluted compound to a 384-well assay plate. Add 10 µL of LSD1 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the demethylase reaction by adding 10 µL of the H3 peptide substrate.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction and detect the product using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA® assay that measures the demethylated histone product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Application II: Neurological Disorders - Modulators of Neurotransmitter Systems
Mechanistic Rationale: The structural similarity of the cyclopropylamine group to neurotransmitters has led to its successful incorporation into drugs targeting the central nervous system (CNS).[14] Specifically, cyclopropylamines are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters.[7] The hydrochloride salt of this compound has been specifically noted for its potential in developing treatments for neurological disorders like anxiety and depression by modulating neurotransmitter systems.[15] The pyridine ring can be functionalized to fine-tune properties like blood-brain barrier penetration and target selectivity.
Proposed Experimental Workflow:
Caption: CNS drug discovery screening cascade.
Detailed Protocol: Caco-2 Permeability Assay (Blood-Brain Barrier Model)
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer forms, typically for 21 days, to allow for differentiation and tight junction formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A high TEER value is indicative of well-formed tight junctions.
-
Compound Application: Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell® insert. Include control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability).
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the apical and basolateral samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Data Interpretation: Classify compounds as having low, medium, or high permeability based on their Papp values, predicting their ability to cross the blood-brain barrier.
Application III: Bioisosteric Replacement in Kinase Inhibition
Mechanistic Rationale: The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[16][17] However, optimization of properties around this core can be challenging. The this compound scaffold can be viewed as a conformationally restricted bioisostere of a 2-(aminoethyl)pyridine or similar structures. This rigidification can lock the pyridine in an optimal orientation for hinge binding while the cyclopropyl group explores a different vector of chemical space compared to traditional linear linkers. This strategy can lead to improved potency and selectivity.[18]
Proposed Experimental Workflow:
Caption: Bioisosteric replacement strategy for kinase inhibitors.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block poised for significant impact in medicinal chemistry. The fusion of a conformationally rigid, metabolically robust cyclopropylamine with a versatile, pharmacologically active pyridine ring provides a powerful platform for addressing key challenges in drug design. From developing next-generation epigenetic modulators and CNS agents to engineering novel kinase inhibitors through bioisosteric replacement, the potential applications are broad and compelling. This guide has outlined the fundamental rationale and provided concrete, actionable experimental plans to encourage and facilitate the exploration of this promising scaffold. It is our hope that these insights will empower research teams to leverage the unique advantages of this compound in their quest for novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 14. longdom.org [longdom.org]
- 15. chemimpex.com [chemimpex.com]
- 16. US7208489B2 - 2-(pyridin-2-ylamino)-pyrido [2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 17. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
The Rise of a Privileged Scaffold: A Technical Guide to 1-(Pyridin-2-yl)cyclopropanamine and Its Analogs in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Pyridine and Cyclopropane Moieties in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its nitrogen atom imparts polarity and the ability to form hydrogen bonds, often enhancing the solubility and bioavailability of drug candidates.[3] The versatility of the pyridine nucleus allows for extensive structural modifications, making it a highly sought-after component in the design of novel therapeutics.[3][4]
Similarly, the cyclopropane ring, once considered a niche structural element, has gained significant traction in modern drug design.[5] Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and potency.[5] The unique electronic properties of the cyclopropane ring, including its enhanced π-character, also contribute to its utility in modulating the physicochemical properties of drug molecules, such as metabolic stability and brain permeability.[5]
The fusion of these two powerful pharmacophores in 1-(Pyridin-2-yl)cyclopropanamine has created a molecule of significant interest, particularly in the realm of neuroscience and oncology. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound and its analogs, with a focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1).
Synthetic Strategies for this compound and Its Analogs
One plausible synthetic pathway involves the reaction of a 2-substituted pyridine with a suitable cyclopropanating agent. For instance, a multi-step synthesis could be envisioned starting from 2-cyanopyridine. This could involve the generation of a carbanion intermediate that then participates in a cyclization reaction to form the three-membered ring. Subsequent functional group transformations would then be required to introduce the amine functionality.
A chemoenzymatic approach has also been described for the synthesis of related pyridinic amines, highlighting the use of ketoreductases to achieve high enantioselectivity.[6] This method typically involves the enzymatic reduction of a ketone precursor to a chiral alcohol, followed by mesylation, azide substitution, and final reduction to the desired amine.[6] While this specific protocol was demonstrated on 1-(pyridin-2-yl)ethan-1-one derivatives, the principles could be adapted for the synthesis of chiral this compound analogs.
Generalized Synthetic Scheme:
While a specific protocol for the title compound is not detailed, a general approach for synthesizing substituted cyclopropylamines often involves the following key transformations:
-
Cyclopropanation: Introduction of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds with a suitable catalyst.
-
Functional Group Interconversion: Modification of functional groups on the pyridine or cyclopropane ring to introduce the desired substituents and the final amine group.
Mechanism of Action: Covalent Inhibition of Lysine-Specific Demethylase 1 (LSD1)
A significant body of research has identified this compound and its analogs as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[7] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1][7] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[8][9]
The inhibitory mechanism of cyclopropylamine-containing compounds against LSD1 is characterized by a time-dependent, irreversible inactivation of the enzyme.[8][10] This process involves the formation of a covalent adduct between the inhibitor and the FAD cofactor within the enzyme's active site.[1][10]
The proposed mechanism proceeds as follows:
-
Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site of LSD1.
-
Enzyme-Catalyzed Oxidation: The amine of the cyclopropylamine is oxidized by the FAD cofactor, leading to the formation of a reactive intermediate.
-
Covalent Adduct Formation: This intermediate then rapidly reacts with the FAD cofactor to form a stable covalent bond, effectively inactivating the enzyme.[1][10]
This mechanism-based inactivation is highly efficient and contributes to the potent and durable inhibitory effects observed with this class of compounds.[10]
Diagram of the Covalent Inhibition Mechanism:
Caption: Mechanism of irreversible LSD1 inhibition by this compound.
Structure-Activity Relationships (SAR)
The potency and selectivity of this compound analogs as LSD1 inhibitors are highly dependent on their structural features. Structure-activity relationship (SAR) studies have revealed several key insights for optimizing the activity of this scaffold.
| Compound/Analog | Modification | LSD1 IC50 (nM) | Reference |
| Analog 1 | 4-substituted phenyl on cyclopropane | <10 | [10] |
| Analog 2 | N-alkylation of cyclopropylamine | 1.1-6.8 (µM) | [5] |
| Analog 3 | Pyrrolo[2,3-c]pyridine core | 3.1 | [7] |
| Analog 4 | Indolin-5-yl-cyclopropanamine | 24.43 | [11] |
| Analog 5 | Styrenylcyclopropylamine | <4 | [10] |
Key SAR Observations:
-
Substituents on the Aromatic Ring: The nature and position of substituents on the pyridine ring significantly influence inhibitory activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and its interactions with the enzyme's active site.
-
Cyclopropylamine Moiety: The cyclopropylamine is the "warhead" responsible for the covalent modification of FAD and is essential for activity.[10] Stereochemistry of the cyclopropane ring can also play a critical role in the orientation of the molecule within the active site.
-
N-Substitution: Modification of the cyclopropylamine nitrogen can impact potency and selectivity. N-alkylation has been explored to modulate the physicochemical properties of the inhibitors.[5]
-
Bioisosteric Replacements: Replacing the pyridine ring with other heterocyclic systems, such as pyrrolo[2,3-c]pyridines or indoles, has led to the discovery of highly potent and reversible LSD1 inhibitors.[7][11]
Experimental Protocols
Protocol 1: Representative Synthesis of a 1-Aryl-cyclopropanamine Analog
Materials:
-
Substituted styrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Diethylether
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Cyclopropanation: To a solution of the substituted styrene in diethyl ether, add a catalytic amount of rhodium(II) acetate dimer. Add ethyl diazoacetate dropwise at room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Reduction of the Ester: Dissolve the crude ester in dry THF and add it dropwise to a suspension of LAH in THF at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Amine Formation: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and concentrate the filtrate.
-
Purification: Purify the crude amine by column chromatography on silica gel to yield the desired 1-aryl-cyclopropanamine.
Protocol 2: LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This protocol is a common method for measuring the activity of LSD1 and the potency of its inhibitors.[12]
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethyl H3(1-21)K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds (e.g., this compound analogs)
-
96-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme and Compound Pre-incubation: Add the diluted compounds and the LSD1 enzyme to the wells of a 96-well plate. Incubate for a defined period (e.g., 15 minutes) on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate, HRP, and Amplex Red reagent to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specific time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of the LSD1 Inhibition Assay Workflow:
Caption: Workflow for a typical peroxidase-coupled LSD1 inhibition assay.
The Role of LSD1 in Cellular Signaling Pathways
LSD1 is a key regulator of gene expression and is involved in numerous cellular signaling pathways that are often dysregulated in cancer.[13][14] Its ability to demethylate both repressive (H3K4me1/2) and activating (H3K9me1/2) histone marks allows it to function as both a transcriptional co-repressor and co-activator, depending on the cellular context and its interacting protein partners.[1]
Key Signaling Pathways Modulated by LSD1:
-
Wnt/β-catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and stem cell maintenance.[13]
-
p53 Signaling: LSD1 can demethylate and thereby regulate the activity of the tumor suppressor protein p53.[8][14]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: LSD1 can stabilize HIF-1α, a key regulator of cellular response to low oxygen levels, which is often associated with tumor growth and angiogenesis.[8]
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in promoting EMT, a process that enables cancer cells to metastasize.[14]
Diagram of LSD1's Role in Cancer-Related Signaling Pathways:
Caption: Simplified overview of LSD1's involvement in key cancer-related signaling pathways.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly as inhibitors of LSD1. The unique combination of the pyridine and cyclopropane moieties provides a robust scaffold for the design of potent and selective therapeutic agents. The irreversible, mechanism-based inhibition of LSD1 offers a compelling strategy for targeting epigenetic dysregulation in cancer and other diseases.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing analogs with enhanced selectivity for LSD1 over other FAD-dependent enzymes, such as monoamine oxidases (MAOs), to minimize off-target effects.
-
Exploring Reversible Inhibition: While the irreversible mechanism is potent, the development of reversible inhibitors based on this scaffold could offer a different therapeutic profile and potentially a better safety margin.
-
Expanding Therapeutic Applications: Investigating the efficacy of these compounds in a broader range of diseases where LSD1 dysregulation is implicated, including neurological disorders and viral infections.
-
Combination Therapies: Evaluating the synergistic effects of LSD1 inhibitors with other anticancer agents to overcome drug resistance and improve treatment outcomes.
The continued exploration of the this compound scaffold holds great promise for the development of novel and effective therapies for a variety of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update [mdpi.com]
- 10. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(Pyridin-2-yl)cyclopropanamine
Introduction
1-(Pyridin-2-yl)cyclopropanamine is a heterocyclic compound featuring a pyridine ring linked to a cyclopropylamine moiety.[1][2][3] With a molecular formula of C₈H₁₀N₂ and a molecular weight of approximately 134.18 g/mol , this molecule has garnered significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs are present in various bioactive molecules, and it serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[4] The hydrochloride salt of this compound is also commonly used in research and development.[4][5]
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in pharmaceutical development. This guide provides a comprehensive overview of its solubility and stability, offering both theoretical insights and practical, field-proven methodologies for their assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 503417-37-6 | [1][2] |
| Molecular Formula | C₈H₁₀N₂ | [1][2][3] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Off-white to dark brown solid (for hydrochloride salt) | [4] |
| Melting Point | 62 °C | [1] |
| Boiling Point | 239 °C | [1] |
| Density | 1.150 g/cm³ | [1] |
| Predicted XlogP | 0.1 | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As an amine-containing compound, the solubility of this compound is expected to be pH-dependent.[6][7] The presence of the basic nitrogen atoms in the pyridine ring and the primary amine allows for protonation in acidic media, leading to the formation of more soluble salts.
Qualitative Solubility Assessment
A preliminary understanding of the compound's solubility can be gained through qualitative assessments in a range of common solvents. This approach helps in classifying the compound and selecting appropriate solvent systems for further quantitative analysis and formulation development.
Experimental Protocol: Qualitative Solubility Determination
-
Preparation: Dispense approximately 1-2 mg of this compound into separate small, clear glass vials.
-
Solvent Addition: To each vial, add 1 mL of the test solvent. A recommended set of solvents includes:
-
Water (deionized)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Observation: Vortex each vial for 30 seconds at room temperature. Visually inspect for complete dissolution.
-
Heating (if necessary): If the compound is not soluble at room temperature, gently warm the vial to approximately 50 °C and observe any changes in solubility.
-
Classification: Classify the solubility based on visual observation (e.g., freely soluble, soluble, sparingly soluble, insoluble).
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Experimental Protocol: Quantitative Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of varying pH). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8][9][10]
-
Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor.
Expected Solubility Profile
Based on the chemical structure, a hypothetical solubility profile for this compound is presented below.
| Solvent System | Predicted Solubility (mg/mL) at 25°C | Rationale |
| 0.1 N HCl | > 100 | Formation of the highly soluble hydrochloride salt. |
| Water | 10 - 30 | The amine and pyridine moieties can form hydrogen bonds with water.[6][7] |
| pH 7.4 Buffer | 5 - 15 | Partial protonation contributes to solubility. |
| 0.1 N NaOH | < 1 | The free base form is expected to be less soluble in aqueous media. |
| Methanol | > 50 | Polar protic solvent capable of hydrogen bonding. |
| DMSO | > 100 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
Diagram: Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. Stability studies are typically conducted under forced degradation (stress) conditions to accelerate the degradation process and elucidate potential degradation pathways.
Forced Degradation Studies
Forced degradation studies involve exposing the compound to a variety of stress conditions, including acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light (as per ICH Q1B guidelines).
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically a reverse-phase HPLC method.[1][10][13][14]
-
Data Evaluation:
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient in the presence of its degradation products, excipients, and impurities.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm).
-
Column Temperature: 30 °C.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively reported, potential routes of degradation can be inferred based on its chemical structure.
-
Oxidation: The primary amine and the pyridine ring are susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening of the cyclopropane moiety, although this is less likely under typical pharmaceutical stress conditions.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation.
Diagram: Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
Storage and Handling Recommendations
Based on the general properties of amines and pyridine derivatives, the following storage and handling recommendations are advised to ensure the long-term stability of this compound:
-
Storage Temperature: For long-term storage, refrigeration (2-8 °C) is recommended, particularly for the hydrochloride salt.[4] For routine laboratory use, storage at room temperature in a desiccator may be sufficient for the free base.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light Protection: Store in amber vials or protect from light to prevent photolytic degradation.
-
Hygroscopicity: Amine salts can be hygroscopic. Store in a dry environment to prevent moisture absorption.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The detailed protocols and theoretical considerations presented herein are intended to equip researchers and drug development professionals with the necessary tools to generate robust and reliable data. A thorough characterization of these fundamental physicochemical properties is an indispensable step in the successful development of new chemical entities into safe and effective medicines. By applying the principles and methodologies outlined in this guide, scientists can confidently advance their research and development programs involving this promising molecule.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. 437985-36-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. kmchemistry.com [kmchemistry.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Modular Approach to the Synthesis of 1-(Pyridin-2-yl)cyclopropanamine Derivatives
Introduction: The Strategic Value of the Pyridyl-Cyclopropanamine Scaffold
The fusion of a pyridine ring with a cyclopropylamine moiety creates a privileged structural motif of significant interest to researchers in medicinal chemistry and drug development.[1][2] The cyclopropylamine unit, a three-membered carbocycle bearing a primary amine, imparts a unique combination of conformational rigidity and metabolic stability to a molecule.[3][4] This rigidity can lock a compound into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][5] Concurrently, the pyridine ring serves as a versatile hydrogen bond acceptor and can engage in crucial π-stacking interactions within protein binding pockets, making it one of the most prevalent N-heterocycles in FDA-approved drugs.[2]
The combination of these two pharmacophoric elements in 1-(pyridin-2-yl)cyclopropanamine derivatives has made them valuable building blocks for a range of therapeutic agents, including enzyme inhibitors and modulators of central nervous system receptors.[1][4] However, the synthesis of these structures is not trivial due to the inherent ring strain of the cyclopropane ring, which necessitates specialized synthetic strategies.[6][7] This document provides a detailed, modular protocol for the synthesis of this compound, emphasizing the chemical principles behind the chosen methodology and offering a robust, reproducible workflow for laboratory application.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a pathway proceeding through a key 1-(pyridin-2-yl)cyclopropanol intermediate. This intermediate can be accessed via the powerful Kulinkovich hydroxycyclopropanation reaction, which constructs the cyclopropanol ring from a readily available pyridine-2-carboxylic acid ester.[8][9][10] This strategy is advantageous as it utilizes commercially available starting materials and employs a reliable and well-documented organometallic transformation.
The overall synthetic workflow can be visualized as a three-stage process:
-
Cyclopropanol Formation: Construction of the core cyclopropane ring using the Kulinkovich reaction.
-
Functional Group Interconversion: Conversion of the hydroxyl group to an amine. This is typically achieved via a two-step sequence involving oxidation to a ketone followed by reductive amination.
-
Purification and Characterization: Isolation and verification of the final product.
Caption: General synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol details a reliable method for the gram-scale synthesis of this compound hydrochloride.
Stage 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanol via Kulinkovich Reaction
The Kulinkovich reaction enables the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[9][11] The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[8][12]
Table 1: Reagents and Materials for Stage 1
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl Pyridine-2-carboxylate | C₇H₇NO₂ | 137.14 | 5.00 g | 36.46 | Starting ester |
| Titanium(IV) isopropoxide (Ti(O-iPr)₄) | C₁₂H₂₈O₄Ti | 284.22 | 1.24 mL | 4.16 | Catalyst |
| Ethylmagnesium bromide (EtMgBr) | C₂H₅BrMg | 133.27 | 26.7 mL (3.0 M in Et₂O) | 80.21 | Grignard reagent, ~2.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent, freshly distilled or from solvent system |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | ~50 mL | - | For quenching |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | For drying |
Step-by-Step Protocol:
-
Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl pyridine-2-carboxylate (5.00 g, 36.46 mmol) and anhydrous THF (100 mL).
-
Catalyst Addition: Stir the solution under a nitrogen atmosphere and add titanium(IV) isopropoxide (1.24 mL, 4.16 mmol) via syringe.
-
Grignard Addition: Cool the mixture to 0 °C using an ice bath. Add the ethylmagnesium bromide solution (26.7 mL of 3.0 M solution in diethyl ether, 80.21 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Expert Insight: The slow, controlled addition of the Grignard reagent is critical to manage the exothermic reaction and prevent the formation of side products. Using ~2.2 equivalents of EtMgBr ensures the efficient formation of the key titanacyclopropane intermediate.[9]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc, visualizing with UV and/or potassium permanganate stain).
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL).
-
Extraction: Dilute the mixture with ethyl acetate (100 mL) and stir vigorously for 15 minutes. Filter the resulting suspension through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)cyclopropanol, which can be used in the next step without further purification or purified by flash column chromatography if necessary.
Stage 2 & 3: Oxidation and Reductive Amination
This two-step sequence first converts the secondary alcohol to a ketone, which is then transformed into the target primary amine. Dess-Martin periodinane is a mild and efficient oxidizing agent for this transformation. The subsequent reductive amination uses an ammonia source (ammonium acetate) and a mild reducing agent (sodium cyanoborohydride) to form the amine.
Caption: Key steps in the conversion of cyclopropanol to cyclopropanamine.
Table 2: Reagents and Materials for Stages 2 & 3
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (per 36.46 mmol of alcohol) | Moles (mmol) | Notes |
| 1-(Pyridin-2-yl)cyclopropanol | C₈H₉NO | 135.17 | ~4.93 g (crude from Stage 1) | 36.46 | Starting alcohol |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 18.5 g | 43.75 | Oxidizing agent, ~1.2 equivalents |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous solvent |
| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 | 28.1 g | 364.6 | Ammonia source, 10 equivalents |
| Sodium Cyanoborohydride (NaBH₃CN) | NaBH₃CN | 62.84 | 3.44 g | 54.7 | Reducing agent, ~1.5 equivalents |
| Methanol (MeOH) | CH₃OH | 32.04 | 150 mL | - | Solvent for amination |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - | For salt formation |
| HCl in Et₂O (2.0 M) | HCl | 36.46 | As needed | - | For hydrochloride salt formation |
Step-by-Step Protocol:
-
Oxidation: Dissolve the crude 1-(pyridin-2-yl)cyclopropanol (~4.93 g, 36.46 mmol) in anhydrous DCM (150 mL) in a 500 mL flask. Add Dess-Martin periodinane (18.5 g, 43.75 mmol) portion-wise at room temperature. Stir the resulting suspension for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidation Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (100 mL). Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)cyclopropanone.
-
Expert Insight: The crude ketone is often sufficiently pure for the next step. Over-purification can lead to yield loss.
-
-
Reductive Amination: To the crude ketone, add methanol (150 mL) and ammonium acetate (28.1 g, 364.6 mmol). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (3.44 g, 54.7 mmol) portion-wise to the reaction mixture. Stir at room temperature for 24 hours.
-
Final Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between 1 M NaOH (100 mL) and DCM (100 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH containing 1% triethylamine to afford the pure free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. nbinno.com [nbinno.com]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Kulinkovich Reaction [organic-chemistry.org]
- 10. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 1-(Pyridin-2-yl)cyclopropanamine in Novel Drug Discovery
Introduction: The Strategic Value of the 1-(Pyridin-2-yl)cyclopropanamine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of unique structural motifs is central to this endeavor, and the this compound scaffold has emerged as a privileged substructure in the design of next-generation therapeutics. This guide provides an in-depth technical overview of the applications of this compound, offering field-proven insights and detailed protocols for its effective use in drug discovery programs.
The intrinsic value of this scaffold lies in the synergistic combination of its two core components: the pyridine ring and the cyclopropylamine moiety. The pyridine ring, a bioisostere of a phenyl group, offers a critical advantage through its nitrogen atom, which can act as a hydrogen bond acceptor and a basic center, enhancing solubility and facilitating key interactions with biological targets.[1][2] The cyclopropylamine group imparts a unique set of properties, including conformational rigidity and metabolic stability.[3] This rigid structure can lock a molecule into a bioactive conformation, leading to increased potency and selectivity, while its resistance to metabolic degradation can improve a drug candidate's pharmacokinetic profile.[3][4]
This application note will delve into the mechanistic basis for the therapeutic potential of this compound derivatives, with a focus on their application as inhibitors of key enzymes in oncology and their potential in the treatment of neurological disorders.
Physicochemical Properties and Chemical Reactivity
This compound is a versatile building block amenable to a wide range of chemical modifications.[5] Its primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and the introduction of diverse substituents. The pyridine ring can be further functionalized to modulate the electronic and steric properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| XlogP (predicted) | 0.1 | [3] |
| Appearance | Off-white to dark brown solid (hydrochloride salt) | [5] |
The strained three-membered ring of the cyclopropyl group enhances the reactivity of the adjacent amine, a feature that can be exploited in synthetic strategies.[6] However, this reactivity also warrants consideration of potential metabolic bioactivation pathways, such as cytochrome P450-mediated ring opening, which could lead to the formation of reactive metabolites.[4]
Therapeutic Applications and Mechanisms of Action
Oncology: A Scaffold for Potent Enzyme Inhibitors
The this compound core is a key pharmacophore in the development of inhibitors for enzymes that are dysregulated in cancer.
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[7] Its overexpression is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. Cyclopropylamine-containing molecules can act as mechanism-based inhibitors of LSD1.[8]
Mechanism of Inhibition: The cyclopropylamine moiety mimics the protonated α-amino group of the lysine substrate. Following oxidation by the FAD cofactor in the LSD1 active site, the cyclopropylamine can undergo a ring-opening reaction to form a reactive intermediate that covalently modifies the FAD cofactor, leading to irreversible inhibition of the enzyme.
Figure 1: Mechanism of LSD1 Inhibition. A simplified diagram illustrating the mechanism-based irreversible inhibition of LSD1 by a cyclopropylamine-containing inhibitor.
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a critical role in cell proliferation, survival, and migration. Aberrant c-Met signaling is a key driver in many human cancers.
Derivatives of this compound have been investigated as potent inhibitors of c-Met kinase.[9]
Mechanism of Inhibition: These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing the phosphorylation of downstream substrates. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, while the cyclopropylamine portion can be functionalized to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
Figure 2: c-Met Kinase Inhibition. A schematic showing the competitive inhibition of ATP binding to the c-Met kinase domain by a this compound derivative.
Neurological Disorders: Modulating Neurotransmitter Systems
While the specific targets are less defined in publicly available literature, this compound hydrochloride has been explored for its potential in treating neurological disorders.[5] This is likely due to the structural similarities of the cyclopropylamine moiety to known monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease. The pyridine ring can influence blood-brain barrier permeability and interactions with receptors in the central nervous system.[5][10]
Experimental Protocols
The following protocols are provided as a guide for the initial screening and characterization of this compound and its derivatives.
Protocol 1: In Vitro LSD1 Inhibition Assay (Biochemical)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against recombinant human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2-biotinylated peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Add 5 µL of the diluted test compounds or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of LSD1 enzyme solution (e.g., 20 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing the H3K4me2 peptide (e.g., 2 µM final concentration) and HRP-Amplex Red detection reagents.
-
Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition relative to the vehicle control and calculate IC₅₀ values using a suitable data analysis software.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Biochemical)
This protocol outlines a luminescence-based assay to measure the inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in Assay Buffer (final DMSO concentration ≤1%).
-
Add 2.5 µL of the diluted test compounds or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of c-Met kinase solution (e.g., 5 ng/µL) to each well.
-
Add 5 µL of a substrate/ATP mix containing the poly(Glu,Tyr) substrate (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine IC₅₀ values.
Protocol 3: Cell-Based Proliferation Assay (e.g., for c-Met driven cancer cells)
This protocol describes a method to assess the anti-proliferative effects of compounds on a cancer cell line with known c-Met activation.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, SNU-5)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium (final DMSO concentration ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percent viability relative to the vehicle control and determine GI₅₀ (concentration for 50% growth inhibition) values.
Workflow for Novel Drug Discovery
The following workflow illustrates a typical progression for utilizing this compound in a drug discovery campaign.
Figure 3: Drug Discovery Workflow. A generalized workflow for the development of drug candidates starting from the this compound scaffold.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold for the discovery of novel therapeutics. Its unique combination of conformational constraint, metabolic stability, and synthetic tractability makes it an attractive starting point for the development of potent and selective inhibitors of a range of biological targets. The detailed protocols and workflow provided herein offer a robust framework for researchers to effectively utilize this promising chemical entity in their drug discovery endeavors. Future explorations will likely expand the therapeutic applications of this scaffold to other target classes, further solidifying its importance in medicinal chemistry.
References
- 1. Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020128768A1 - N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a cftr mediated disease - Google Patents [patents.google.com]
- 6. brieflands.com [brieflands.com]
- 7. Pharmaceuticals | Section Medicinal Chemistry [mdpi.com]
- 8. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 9. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Design for Testing the Bioactivity of 1-(Pyridin-2-yl)cyclopropanamine
Introduction
1-(Pyridin-2-yl)cyclopropanamine is a synthetic organic compound featuring a pyridine ring linked to a cyclopropylamine moiety. The cyclopropylamine group is a well-established pharmacophore, recognized for its role in the inhibition of amine oxidases.[1][2] Specifically, this structural motif is present in known inhibitors of both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), enzymes that play critical roles in neurotransmission and epigenetic regulation, respectively.[1][2][3] The pyridine ring itself is a common scaffold in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[4][5][6] Given this structural composition, a systematic investigation into the bioactivity of this compound is warranted.
This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to comprehensively evaluate the biological activity of this compound. The protocols described herein are designed to be robust and self-validating, progressing from initial in vitro enzyme inhibition assays to cell-based assessments of cytotoxicity and functional effects.
Experimental Workflow
The proposed experimental design follows a logical progression to first identify and characterize the primary biochemical targets of this compound and then to assess its effects in a cellular context.
Figure 1: A tiered approach to characterizing the bioactivity of this compound.
Phase 1: In Vitro Target Identification
The initial phase focuses on assessing the inhibitory potential of this compound against its most probable targets: MAO-A, MAO-B, and LSD1.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters.[7][8][9] Their dysfunction is implicated in various neurological disorders, making MAO inhibitors valuable therapeutic agents.[8][9]
Principle: A convenient method for screening MAO inhibitors involves a fluorometric assay. In this assay, MAO reacts with a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a probe that generates a fluorescent signal, which is inversely proportional to the MAO activity.[7][8][9]
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and can be performed in a 96-well plate format for high-throughput screening.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as positive controls
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~530/585 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Prepare a working solution of HRP in assay buffer.
-
Prepare a working solution of the MAO substrate in assay buffer.
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or control inhibitor at various concentrations.
-
MAO-A or MAO-B enzyme solution.
-
-
Include "no inhibitor" controls (enzyme + buffer) and "no enzyme" controls (buffer only).
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe.
-
Add the reaction mixture to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
| Parameter | Description |
| IC₅₀ (MAO-A) | Concentration of this compound for 50% inhibition of MAO-A. |
| IC₅₀ (MAO-B) | Concentration of this compound for 50% inhibition of MAO-B. |
| Selectivity Index | IC₅₀ (MAO-A) / IC₅₀ (MAO-B) or vice versa. |
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone tails, primarily H3K4, leading to transcriptional repression.[10][11] Its overexpression is linked to various cancers, making it a promising therapeutic target.[12][13]
Principle: Similar to the MAO assay, LSD1 activity can be measured via a coupled-enzyme assay that detects the production of H₂O₂. The demethylation reaction catalyzed by LSD1 produces H₂O₂, which can be quantified using a fluorescent probe and HRP.[10]
Protocol: Fluorometric LSD1 Inhibition Assay
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., a peptide corresponding to the N-terminus of histone H3 mono- or di-methylated at lysine 4)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control
-
This compound (test compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Similar to the MAO assay, prepare working solutions of all reagents and serial dilutions of the test and control compounds.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, test compound/control, and the LSD1 enzyme solution.
-
Include appropriate controls ("no inhibitor" and "no enzyme").
-
-
Pre-incubation:
-
Mix and incubate for 15-20 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the H3K4me1/2 peptide substrate, HRP, and the fluorescent probe.
-
Add this mixture to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over 60-90 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rates and determine the IC₅₀ value for LSD1 inhibition as described for the MAO assays.
| Parameter | Description |
| IC₅₀ (LSD1) | Concentration of this compound for 50% inhibition of LSD1. |
Phase 2: Cellular Activity and Cytotoxicity
If this compound shows significant activity in the in vitro assays, the next step is to evaluate its effects in a cellular context.
Cell Viability/Cytotoxicity Assays
It is crucial to determine if the compound exhibits cytotoxic effects, as this can confound the interpretation of any observed cellular activity. Tetrazolium reduction assays (MTT, XTT, MTS) are commonly used to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[14] The amount of formazan produced is directly proportional to the number of viable cells. XTT assays are often preferred over MTT as they produce a soluble formazan product, simplifying the protocol.[16]
Protocol: XTT Cell Viability Assay
Materials:
-
A relevant cell line (e.g., a cancer cell line if LSD1 inhibition is observed, such as a neuroblastoma or small cell lung cancer line).
-
Complete cell culture medium.
-
XTT reagent.
-
Electron coupling reagent (e.g., PMS or PES).
-
96-well clear cell culture plates.
-
Absorbance microplate reader (450-500 nm).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include "vehicle control" (medium with solvent) and "no cell" (medium only) wells.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions.
-
Add the mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours, or until a noticeable color change is observed in the control wells.
-
-
Measurement:
-
Measure the absorbance at ~490 nm.
-
Data Analysis:
-
Subtract the background absorbance (from "no cell" wells).
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | Description |
| GI₅₀ | Concentration of this compound causing 50% inhibition of cell growth. |
Cellular Target Engagement
If the compound is a potent LSD1 inhibitor and shows anti-proliferative effects at non-cytotoxic concentrations, it is essential to confirm that it engages its target within the cell.
Principle: Inhibition of LSD1 in cells should lead to an increase in the levels of its substrate, H3K4me2.[11] This can be detected by Western blotting using an antibody specific for this histone modification.
Protocol: Western Blot for H3K4me2 Levels
Materials:
-
Cell line used in the viability assay.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with the test compound at concentrations around its GI₅₀ value for 24-48 hours.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
Data Analysis:
-
Quantify the band intensities for H3K4me2 and total H3.
-
Normalize the H3K4me2 signal to the total H3 signal for each sample.
-
Compare the normalized H3K4me2 levels in treated samples to the vehicle control. A significant increase indicates cellular target engagement.
Phase 3: Broader Bioactivity Screening (Optional)
Given the prevalence of pyridine and cyclopropylamine motifs in various bioactive molecules, broader screening can uncover unexpected activities.
Figure 2: Hypothesized mechanism of action via LSD1 inhibition.
-
Antimicrobial Screening: The compound can be tested against a panel of pathogenic bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The pyridine moiety is a known feature of many antimicrobial compounds.[5]
-
Anticancer Screening: The compound can be screened against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are particularly sensitive to its effects. This is especially relevant if LSD1 inhibition is confirmed, as LSD1 inhibitors are being investigated as anticancer agents.[11][12]
Conclusion
This application guide outlines a comprehensive and logically structured approach to characterizing the bioactivity of this compound. By starting with focused in vitro assays on its most likely enzymatic targets and progressing to cellular assays, researchers can efficiently identify and validate its mechanism of action. The inclusion of cytotoxicity and cellular target engagement assays ensures the generation of reliable and interpretable data. This systematic framework will enable a thorough evaluation of the therapeutic potential of this novel compound.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Note: Comprehensive Analytical Characterization of 1-(Pyridin-2-yl)cyclopropanamine
Abstract
1-(Pyridin-2-yl)cyclopropanamine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique structural motif, combining a pyridine ring with a strained cyclopropylamine group, imparts specific physicochemical properties to target molecules, making it significant in drug discovery.[1] Rigorous analytical characterization is therefore imperative to ensure its identity, purity, and quality, which are critical for the reliability of research outcomes and for regulatory compliance in pharmaceutical development. This document provides a comprehensive guide to the essential analytical methods for the complete characterization of this compound, including spectroscopic, chromatographic, and physicochemical techniques.
Compound Identity:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| Synonyms | 1-(2-pyridinyl)-cyclopropanamine, 2-(1-aminocyclopropyl)pyridine | [2] |
| CAS Number | 503417-37-6 | [2] |
| Molecular Formula | C₈H₁₀N₂ | [2][3] |
| Molecular Weight | 134.18 g/mol | [2] |
| Melting Point | 62°C | [2] |
| Boiling Point | 239°C |[2] |
The Strategic Workflow for Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The workflow begins with structural elucidation using spectroscopic methods, followed by purity assessment via chromatography, and concludes with confirmation of fundamental physical properties. This integrated strategy ensures a comprehensive profile of the material, validating its structure and quantifying its purity.
Caption: Figure 1. Integrated Analytical Workflow
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides the foundational evidence for the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[4][5] For this compound, ¹H NMR confirms the number and environment of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its non-interference with the amine protons, which are often exchangeable and may not be observed in solvents like D₂O.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Expected Spectral Data:
The chemical shifts are predicted based on the structure and data from similar compounds.[6][7]
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine H-6 | ~8.5 | ddd | 1H | Proton adjacent to N |
| Pyridine H-4 | ~7.6 | td | 1H | |
| Pyridine H-3 | ~7.2 | d | 1H | |
| Pyridine H-5 | ~7.1 | ddd | 1H | |
| Amine (-NH₂) | ~2.0 | s (broad) | 2H | Exchangeable |
| Cyclopropyl (-CH₂) | ~1.1-1.3 | m | 4H | Diastereotopic protons |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Pyridine C-2 | ~160 | Carbon attached to cyclopropyl |
| Pyridine C-6 | ~149 | |
| Pyridine C-4 | ~136 | |
| Pyridine C-3 | ~122 | |
| Pyridine C-5 | ~121 | |
| Cyclopropyl C-1 | ~35 | Quaternary carbon |
| Cyclopropyl C-2/3 | ~15 | -CH₂- groups |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an exact mass, allowing for the unambiguous determination of the molecular formula.[5][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
LC Method (for infusion):
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Resolution: >10,000 FWHM.
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Compare the measured exact mass to the theoretical exact mass.
Expected Data:
| Parameter | Theoretical Value |
| Molecular Formula | C₈H₁₀N₂ |
| Monoisotopic Mass | 134.0844 Da |
| [M+H]⁺ (protonated) | 135.0917 Da |
| [M+Na]⁺ (sodium adduct) | 157.0736 Da |
Predicted adduct m/z values are based on PubChem data.[3]
Chromatographic Methods for Purity Assessment
Chromatographic techniques are the gold standard for determining the purity of a substance by separating it from any potential impurities or degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC with UV detection is the primary method for quantifying the purity of non-volatile organic compounds.[9][10] A gradient elution method is superior to an isocratic one for impurity profiling, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime. The choice of a C18 column is standard for its versatility and robustness. The detection wavelength should be set at an absorbance maximum of the pyridine chromophore to ensure high sensitivity.
Caption: Figure 2. HPLC Purity Analysis Workflow
Protocol: HPLC Purity Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Prepare a sample stock solution by accurately weighing ~10 mg of this compound into a 10 mL volumetric flask and diluting with diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare the working sample by further diluting the stock to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 x 4.6 mm, 5 µm Provides excellent separation for a wide range of polarities. Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape for basic analytes. Mobile Phase B Acetonitrile Common organic modifier with good UV transparency. Gradient Program 0-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B Ensures elution of all potential impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detection UV at 260 nm Wavelength near the absorbance maximum for the pyridine ring. | Injection Vol. | 10 µL | |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is the primary tool for purity, GC-MS is invaluable for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process.[11][12] Given the compound's boiling point of 239°C, it is amenable to GC analysis. Headspace GC is the preferred technique for residual solvent analysis as it avoids contamination of the GC system with the non-volatile active ingredient.
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO or DMAc. Crimp the vial securely.
-
GC-MS Conditions: | Parameter | Condition | | :--- | :--- | | Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Optimized for separation of common solvents. | | Headspace Temp. | 80 °C | | Loop Temp. | 90 °C | | Transfer Line Temp. | 100 °C | | Carrier Gas | Helium, 1.0 mL/min | | Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | | MS Ionization | Electron Ionization (EI), 70 eV | | MS Scan Range | m/z 35-350 |
-
Data Analysis: Identify any detected peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify against a standard of known solvent concentrations if required.
Physicochemical Confirmation
These fundamental tests provide final confirmation of the compound's identity and bulk purity.
-
Elemental Analysis: This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen. The results must align with the theoretical values calculated from the molecular formula (C₈H₁₀N₂) to confirm elemental composition.
-
Theoretical: C, 71.61%; H, 7.53%; N, 20.88%
-
Acceptance Criterion: Experimental values should be within ±0.4% of the theoretical values.
-
-
Melting Point: The melting point is a sensitive indicator of purity. A sharp melting point close to the literature value (62°C) indicates high purity, while a broad melting range suggests the presence of impurities.[2]
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and HRMS provide definitive structural proof, while a validated RP-HPLC method offers precise quantification of purity. Supporting analyses such as GC-MS, elemental analysis, and melting point determination build a complete quality profile of the compound. Adherence to these protocols will ensure that researchers and drug developers are using material of verified identity and high purity, which is fundamental to scientific integrity and the advancement of pharmaceutical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. abap.co.in [abap.co.in]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Comprehensive Structural Characterization of 1-(Pyridin-2-yl)cyclopropanamine using NMR and Mass Spectrometry
Abstract
1-(Pyridin-2-yl)cyclopropanamine is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for novel therapeutic agents, particularly those targeting the central nervous system.[1] Its unique combination of a rigid, strained cyclopropyl ring and an aromatic pyridine moiety imparts distinct conformational and electronic properties crucial for molecular recognition and pharmacological activity. Consequently, unambiguous structural verification and purity assessment are paramount during drug discovery and development. This application note provides a comprehensive guide with detailed protocols for the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring scientific rigor and alignment with regulatory expectations.[2][3]
Introduction: The Analytical Imperative
The structural integrity of any active pharmaceutical ingredient (API) or intermediate is the bedrock of its safety and efficacy profile. For novel entities like this compound, a multi-technique analytical approach is not just recommended; it is essential. NMR spectroscopy provides unparalleled detail on the molecular framework and atom connectivity, while mass spectrometry confirms molecular weight and offers insights into fragmentation patterns, further corroborating the proposed structure.
This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. All methodologies are presented within the framework of established validation principles, such as those outlined by the International Council for Harmonisation (ICH), to ensure the generation of reliable and reproducible data suitable for regulatory submission.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. The unique electronic environment of each proton and carbon atom in this compound gives rise to a distinct spectral fingerprint.
Rationale and Expected Spectral Features
-
¹H NMR Spectroscopy : The proton spectrum is anticipated to be highly informative.
-
Pyridine Ring Protons : Four distinct signals are expected in the aromatic region (typically δ 7.0-8.7 ppm). The proton ortho to the nitrogen (at C6) will be the most deshielded due to the inductive effect of the nitrogen atom.[7] The chemical shifts and coupling patterns (doublets, triplets, or multiplets) will be characteristic of a 2-substituted pyridine ring.[8]
-
Cyclopropyl Protons : The cyclopropane ring creates significant magnetic anisotropy.[9] This results in a shielding cone, causing the protons on the cyclopropyl ring to appear at an unusually high field (upfield shift), typically in the δ 0.5-1.5 ppm range.[10] These four protons are diastereotopic and will likely present as complex multiplets due to both geminal and vicinal coupling.
-
Amine (NH₂) Protons : The primary amine protons will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In aprotic solvents like CDCl₃, it may be found between δ 1.5-3.0 ppm. In protic solvents or in the presence of water, this peak can broaden significantly or exchange with deuterium, causing it to disappear.
-
-
¹³C NMR Spectroscopy : The carbon spectrum corroborates the structural assignment.
-
Pyridine Ring Carbons : Five signals are expected. The carbon atom attached to the cyclopropyl group (C2) will be significantly downfield, often around δ 160-165 ppm. The other four aromatic carbons will appear in the typical δ 120-150 ppm range.[7]
-
Cyclopropyl Carbons : The quaternary carbon (C1' of the cyclopropyl ring) attached to both the pyridine and the amine will be deshielded. The two methylene carbons (C2' and C3') will be strongly shielded, appearing significantly upfield (typically δ 10-25 ppm).[10]
-
Protocol: NMR Sample Preparation and Data Acquisition
This protocol ensures the acquisition of high-quality, high-resolution NMR spectra.
-
Sample Preparation :
-
Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11] A higher concentration is often beneficial for two-dimensional experiments and ¹³C acquisition.[12]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[13] The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be preferred if solubility is an issue or to better resolve N-H protons.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11][14] Undissolved solids will degrade spectral quality.[12]
-
Cap the NMR tube securely. If the sample is air- or moisture-sensitive, preparation should be conducted under an inert atmosphere (e.g., in a glovebox).[14]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve an adequate signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) depending on the sample concentration.
-
(Optional but Recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations, respectively.
-
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts for this compound.
| Atom Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |
| Pyridine H-3 | ~7.2 | ~122 | d |
| Pyridine H-4 | ~7.7 | ~137 | td |
| Pyridine H-5 | ~7.3 | ~123 | d |
| Pyridine H-6 | ~8.6 | ~149 | d |
| Cyclopropyl CH₂ | 0.8 - 1.4 | 15 - 25 | m |
| Amine NH₂ | 1.5 - 3.0 | - | br s |
| Pyridine C-2 | - | ~163 | - |
| Cyclopropyl C-1' | - | 35 - 45 | - |
Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes in-source fragmentation and readily produces protonated molecular ions.[15][16] Gas Chromatography-MS (GC-MS) can also be employed, as the compound is relatively volatile.[17][18]
Rationale and Expected Fragmentation
-
ESI-MS : In positive ion mode, the molecule is expected to readily protonate at either the pyridine nitrogen or the primary amine, forming the pseudomolecular ion [M+H]⁺.[19] The monoisotopic mass of C₈H₁₀N₂ is 134.0844 Da, so the [M+H]⁺ ion should be observed at m/z 135.0917.[20] High-Resolution Mass Spectrometry (HRMS) is critical to confirm this elemental composition with high accuracy (typically <5 ppm error).
-
Tandem MS (MS/MS) : Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion can provide valuable structural information.[21] Key fragmentation pathways may include:
-
Loss of Ammonia : Neutral loss of NH₃ (17 Da) from the protonated amine.
-
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the amine is a classic fragmentation pathway for amines.[22][23] This could lead to the opening of the cyclopropyl ring.
-
Pyridine Ring Fragmentation : At higher collision energies, fragmentation of the pyridine ring itself can occur, often involving the loss of HCN (27 Da).[24]
-
Protocol: Liquid Chromatography-Electrospray Ionization-MS (LC-ESI-MS)
-
Sample Preparation :
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC Method :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water. (The acid aids in protonation for positive ion mode ESI).[21]
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
-
MS Method :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 50-500.
-
Capillary Voltage : 3-4 kV.
-
Source/Gas Temperatures : Optimize as per instrument manufacturer's recommendations.
-
Data Acquisition : Acquire both full scan data (to detect the [M+H]⁺ ion) and tandem MS (MS/MS) data by selecting the [M+H]⁺ ion (m/z 135.1) as the precursor for fragmentation.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC Method :
-
Column : A column suitable for amines, such as a wax-based or specially deactivated column (e.g., Rtx-Volatile Amine), is crucial to prevent peak tailing.[17][18][25]
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Scan Range : m/z 35-400.
-
Summary of Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Interpretation |
| HR-ESI-MS | [M+H]⁺ | 135.0917 | Protonated molecular ion (C₈H₁₁N₂⁺) |
| HR-ESI-MS | [M+Na]⁺ | 157.0736 | Sodium adduct |
| MS/MS | [M+H - NH₃]⁺ | 118.0648 | Loss of ammonia |
| MS/MS | C₅H₄N-CH₂⁺ | 92.0495 | Fragment from cyclopropyl ring cleavage |
| EI-MS | [M]⁺˙ | 134.0844 | Molecular ion |
Visualization of Analytical Workflows
A systematic workflow ensures that all critical quality attributes of the molecule are assessed logically and efficiently.
Caption: Overall workflow for the structural characterization of the target compound.
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The orthogonal application of high-resolution NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to ensure the identity, purity, and structural integrity of this important pharmaceutical intermediate. Adherence to these systematic analytical practices is fundamental to advancing drug development programs with confidence and scientific validity, meeting the stringent requirements of regulatory bodies like the FDA.[2][26]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bot Verification [validationtechservices.com]
- 3. rxinsider.com [rxinsider.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. organomation.com [organomation.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. gcms.cz [gcms.cz]
- 18. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 19. researchgate.net [researchgate.net]
- 20. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 21. uab.edu [uab.edu]
- 22. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 24. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 25. gcms.labrulez.com [gcms.labrulez.com]
- 26. biopharminternational.com [biopharminternational.com]
Application Notes: The Strategic Role of 1-(Pyridin-2-yl)cyclopropanamine in Modern Agrochemical Synthesis
Abstract
The cyclopropylamine moiety is a privileged structural motif in contemporary medicinal and agrochemical science, prized for the unique conformational constraints and metabolic stability it imparts to active molecules.[1][2] This guide provides an in-depth examination of 1-(Pyridin-2-yl)cyclopropanamine, a key heterocyclic building block, and its application in the synthesis of high-value agrochemicals, particularly next-generation fungicides. We will explore the synthesis of this intermediate, detail its incorporation into fungicidal scaffolds through robust amide coupling protocols, and discuss the causality behind the experimental design. This document is intended for researchers, process chemists, and development scientists in the agrochemical industry.
PART 1: Introduction to the this compound Synthon
The pyridine ring is a cornerstone of many biologically active compounds, offering advantageous properties such as aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding. When combined with a cyclopropylamine group, the resulting this compound (PubChem CID: 11105409) becomes a powerful synthon for creating complex agrochemicals.[3]
The inherent strain of the three-membered cyclopropane ring enhances chemical reactivity, while the primary amine serves as a critical nucleophilic handle for building larger molecular architectures.[1][2] This combination is particularly effective in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of compounds that disrupt the fungal respiration process.[4] The pyridyl-cyclopropane fragment often forms the core of the "head group" of these fungicides, binding within the active site of the target enzyme.
PART 2: Synthesis of this compound
The preparation of this compound is a multi-step process that begins with readily available starting materials. A common and scalable approach involves the cyclization of a precursor derived from a pyridine derivative. While multiple routes exist for cyclopropylamine synthesis in general, such as the Hofmann rearrangement of cyclopropanecarboxamide, a practical pathway for this specific synthon is outlined below.[5][6][7]
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: formation of the cyclopropane ring attached to the pyridine core and subsequent conversion to the primary amine.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol 1: Laboratory Scale Synthesis of the Intermediate Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate[8]
This protocol outlines a plausible synthetic route to the key ester intermediate based on established cyclopropanation methodologies.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-bromopyridine (1 eq.), methyl acrylate (1.5 eq.), a suitable palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(Cy)₃, 0.1 eq.), and a base such as K₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a suitable solvent, such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate as the product.
Rationale: The palladium-catalyzed reaction is a powerful method for C-C bond formation. The base is crucial for the cyclopropanation sequence. The choice of ligand is critical to stabilize the palladium catalyst and promote the desired reactivity.
The subsequent amidation and Hofmann rearrangement steps are standard organic transformations. The amidation can be achieved by heating the ester with aqueous ammonia in a sealed vessel, while the Hofmann rearrangement uses a solution of sodium hypobromite (or hypochlorite) and sodium hydroxide to convert the amide to the target amine.[6][7]
PART 3: Application in Agrochemical Synthesis - Amide Coupling
The primary application of this compound in agrochemical synthesis is its use as a nucleophile in amide bond formation. This reaction is fundamental to creating a vast number of SDHI fungicides. The amine couples with an activated carboxylic acid "tail" group, which is often a complex heterocyclic or aromatic acid chloride or ester.
Key Reaction: Amide Bond Formation
Caption: General workflow for amide coupling to form an agrochemical scaffold.
Protocol 2: General Procedure for Amide Coupling with an Acid Chloride
This protocol describes a robust and widely used method for synthesizing fungicidal amides.
-
Acid Chloride Formation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1 eq.) in a suitable solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction. Stir for 1-3 hours at room temperature. The solvent and excess reagent are typically removed under vacuum.[9]
-
Coupling Reaction Setup: In a separate flask, dissolve this compound (1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine (1.5 eq.) in DCM.[10][11]
-
Amide Formation: Cool the amine solution to 0 °C. Add a solution of the freshly prepared acid chloride in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the final fungicidal compound.
Causality Behind Choices:
-
Acid Activation: Carboxylic acids are not reactive enough to couple directly with amines; they must be converted to a more electrophilic species like an acid chloride.[10]
-
Base: A base is required to neutralize the HCl by-product generated during the reaction, driving the equilibrium towards the product.[10] A tertiary amine like DIPEA is used because it is non-nucleophilic and will not compete with the primary amine reactant.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acid chloride and the amine, minimizing side reactions.
Alternative Coupling Reagents
For sensitive substrates where the formation of an acid chloride is not feasible, a variety of peptide coupling reagents can be employed. These reagents generate an "active ester" in situ, which then reacts with the amine.
| Coupling Reagent | Acronym | Activating Additive (Optional) | Key Features & Rationale |
| N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) | Forms a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve yields.[10] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxy-7-aza-benzotriazole (HOAt) | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup.[10] |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | None required | Highly efficient uronium salt-based reagent, known for fast reaction times and high yields, even with hindered amines or acids.[11] |
PART 4: Conclusion and Future Outlook
This compound is a versatile and high-value building block in the agrochemical industry. Its strategic use enables the efficient synthesis of complex and potent fungicides, particularly within the crucial SDHI class. The protocols detailed herein provide a robust framework for its application, emphasizing the chemical principles that ensure high-yield, scalable, and reliable synthesis. As the demand for novel and more effective crop protection agents continues to grow, the importance of specialized synthons like this compound is set to increase, driving further innovation in synthetic methodology and agrochemical design.
References
- 1. longdom.org [longdom.org]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 6. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 8. 162960-27-2|Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. growingscience.com [growingscience.com]
Application Notes & Protocols: 1-(Pyridin-2-yl)cyclopropanamine as a Key Intermediate in Pharmaceutical Manufacturing
Introduction: The Strategic Value of the Pyridyl Cyclopropylamine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, strained ring systems and rigid scaffolds have emerged as powerful design elements. The cyclopropylamine moiety, in particular, is a bioisostere for larger groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] When coupled with a pyridine ring—a ubiquitous heterocycle in FDA-approved drugs known for its ability to engage in hydrogen bonding and other key interactions—the resulting 1-(pyridin-2-yl)cyclopropanamine structure becomes a highly valuable and versatile building block.[3]
This guide provides a comprehensive overview of this compound, detailing its synthesis, its application as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), and the analytical protocols required for its quality control. The methodologies described herein are designed for researchers, process chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reliable implementation in a laboratory or manufacturing setting.
Physicochemical and Safety Data
A thorough understanding of the physical properties and handling requirements of any chemical intermediate is the foundation of safe and reproducible science.
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 503417-37-6 | [4] |
| Molecular Formula | C₈H₁₀N₂ | [4][5] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Off-white to dark brown solid | [6] |
| Melting Point | 62 °C | [4] |
| Boiling Point | 239 °C | [4] |
| Density | 1.150 g/cm³ | [4] |
| Flash Point | 121 °C | [4] |
| Predicted [M+H]⁺ | 135.09168 m/z | [5] |
Safety & Handling Precautions
This compound and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood. The following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Respiratory Protection: For handling powders or generating aerosols, a NIOSH-approved respirator may be necessary.
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.
-
Skin & Eye Contact: Causes skin irritation and serious eye irritation. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.
-
Ingestion: Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7][8][9]
Protocol I: Synthesis of this compound
The synthesis of 1-substituted cyclopropylamines from nitriles is efficiently achieved via the Kulinkovich-Szymoniak reaction.[8] This organotitanium-mediated transformation converts the nitrile group directly into a primary amine on a newly formed cyclopropane ring. The following protocol is adapted from established procedures for similar substrates.[6][8]
Scientific Rationale:
The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (Ethylmagnesium bromide) with a titanium(IV) alkoxide catalyst.[7][10][11] This highly reactive species then adds across the carbon-nitrogen triple bond of the 2-cyanopyridine. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, facilitates the rearrangement and hydrolysis of the resulting azatitanacycle to yield the desired primary cyclopropylamine.[6][8] The choice of an ethereal solvent like diethyl ether is critical as it is compatible with the Grignard reagent and effectively solvates the organometallic intermediates.
Diagram: Synthesis Workflow via Kulinkovich-Szymoniak Reaction
References
- 1. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 6. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Kulinkovich Reaction [organic-chemistry.org]
Application Notes and Protocols for 1-(Pyridin-2-yl)cyclopropanamine: A Guide for Preclinical Evaluation
Introduction: Unveiling the Therapeutic Potential of 1-(Pyridin-2-yl)cyclopropanamine as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
This compound is a small molecule belonging to the cyclopropanamine class of compounds, which have garnered significant attention for their potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1, a flavin-dependent monoamine oxidase, plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone substrates like p53.[3][4] Its aberrant activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), where it contributes to the maintenance of leukemia stem cells and a block in differentiation.[5][6][7]
This guide provides a comprehensive overview of the essential in vitro and in vivo experimental procedures to characterize the biological activity of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for evaluating LSD1 inhibitors, enabling researchers to robustly assess the compound's therapeutic potential.
Part 1: In Vitro Characterization of this compound
The initial phase of evaluating this compound involves a series of in vitro assays to determine its enzymatic potency, cellular activity, and mechanism of action.
Biochemical Assay: Direct Inhibition of LSD1 Enzymatic Activity
The foundational step is to quantify the direct inhibitory effect of this compound on purified LSD1 enzyme. This is typically achieved through an in vitro LSD1 inhibition assay.
Protocol 1: In Vitro LSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Amplex Red reagent
-
This compound
-
Known LSD1 inhibitor (e.g., GSK2879552) as a positive control[6]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the assay buffer.
-
Enzyme and Substrate Incubation: In a 384-well plate, add the LSD1 enzyme and the H3K4me2 peptide substrate to each well.
-
Inhibitor Addition: Add the diluted this compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents, including the HRP-conjugated antibody and Amplex Red.
-
Measurement: Read the fluorescence or absorbance on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using software like GraphPad Prism.
Causality Behind Experimental Choices:
-
The use of a purified enzyme system isolates the direct effect of the compound on the target, eliminating cellular complexities.
-
The H3K4me2 peptide mimics the natural substrate of LSD1.
-
A known LSD1 inhibitor serves as a crucial positive control to validate the assay's performance.
Cellular Assays: Assessing Anti-Proliferative Activity and Induction of Differentiation
Following the confirmation of direct enzymatic inhibition, the next logical step is to evaluate the compound's effect on cancer cells, particularly those known to be sensitive to LSD1 inhibition, such as AML cell lines.
Protocol 2: Anti-Proliferative Assay in AML Cell Lines
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of AML cells.
Recommended Cell Lines:
-
MV-4-11 (MLL-rearranged AML)
-
MOLM-13 (MLL-rearranged AML)
-
THP-1 (MLL-rearranged AML)
Materials:
-
AML cell lines
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the AML cells in 96-well plates at an appropriate density to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence, absorbance, or fluorescence.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the EC50 value using a dose-response curve.
Expected Outcome: A potent LSD1 inhibitor is expected to exhibit low nanomolar to micromolar EC50 values in sensitive AML cell lines.[5]
Protocol 3: Flow Cytometry Analysis of Myeloid Differentiation Markers
Objective: To assess the ability of this compound to induce differentiation in AML cells. A hallmark of LSD1 inhibition in AML is the upregulation of myeloid differentiation markers.[7]
Materials:
-
AML cell line (e.g., THP-1)
-
This compound
-
Fluorochrome-conjugated antibodies against CD11b and CD86
-
Flow cytometer
-
FACS buffer (PBS with 1% FBS)
Procedure:
-
Cell Treatment: Treat THP-1 cells with this compound at concentrations around its EC50 value for 96 hours.
-
Cell Staining: Harvest the cells, wash with FACS buffer, and stain with fluorescently labeled anti-CD11b and anti-CD86 antibodies.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Data Analysis: Compare the percentage of CD11b and CD86 positive cells in the treated samples to the vehicle-treated control.
Visualization of the Experimental Workflow:
Caption: Workflow for the in vitro characterization of this compound.
Part 2: In Vivo Evaluation of this compound
Promising in vitro data warrants progression to in vivo studies to assess the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing effective in vivo efficacy studies.
Protocol 4: Murine Pharmacokinetic Study
Objective: To determine the key PK parameters of this compound in mice.
Materials:
-
Male C57BL/6 or BALB/c mice
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to two groups of mice via IV and PO routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability using software like Phoenix WinNonlin.
Data Presentation:
| Pharmacokinetic Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | e.g., 2 | e.g., 10 |
| Cmax (ng/mL) | e.g., 500 | e.g., 200 |
| Tmax (h) | N/A | e.g., 1 |
| AUC (ng*h/mL) | e.g., 800 | e.g., 1200 |
| Half-life (h) | e.g., 3 | e.g., 4 |
| Bioavailability (%) | N/A | Calculated |
In Vivo Efficacy Studies
The anti-tumor activity of this compound should be evaluated in a relevant animal model of cancer, such as an AML xenograft model.
Protocol 5: AML Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model bearing human AML tumors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV-4-11 or other suitable AML cells
-
This compound formulated for the chosen route of administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant AML cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound at a predetermined dose and schedule based on PK data.
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study.
-
Data Analysis: Compare the tumor growth inhibition (TGI) in the treated groups to the vehicle control group.
Visualization of the In Vivo Experimental Design:
References
- 1. Drug Design Concepts for LSD1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Part 1: State-of-the-Art Catalytic Synthesis of N-Arylcyclopropylamines
An in-depth analysis of current literature reveals that 1-(Pyridin-2-yl)cyclopropanamine is a prominent and challenging target in synthetic chemistry, particularly within drug development, rather than a commonly employed ligand in catalysis.[1] The N-aryl cyclopropylamine scaffold is a valuable pharmacophore, and its construction is a significant topic in catalytic C-N bond formation.[2][3]
This guide, therefore, adopts a dual perspective tailored for researchers and drug development professionals. First, it provides detailed protocols for the state-of-the-art catalytic synthesis of N-aryl cyclopropylamines, the class of compounds to which this compound belongs. Second, it explores the structural features of this compound from a ligand design perspective, providing a theoretical framework for its potential application and the development of related ligands.
The metal-catalyzed N-arylation of cyclopropylamine presents a formidable challenge in cross-coupling chemistry. The high propensity for diarylation and catalyst inhibition necessitates the use of specialized catalytic systems.[3][4] Recent advances have centered on palladium and nickel catalysts bearing sterically demanding and electron-rich phosphine ligands, which enable mild and efficient monoarylation.[2][5]
Palladium-Catalyzed Monoarylation of Cyclopropylamine
Palladium catalysis, particularly utilizing bulky, electron-rich phosphine ligands, has proven effective for the previously difficult monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides at room temperature.[4][6] The success of these systems is attributed to ligands that promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle while preventing the formation of undesired diarylated products.[3][4]
Caption: Ligand selection and optimization workflow for Pd-catalyzed N-arylation.
This protocol is adapted from methodologies developed for the efficient coupling of (hetero)aryl chlorides with cyclopropylamine at room temperature.[4]
Materials:
-
Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Adamantyl-substituted YPhos (adYPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl or heteroaryl chloride (Ar-Cl)
-
Cyclopropylamine
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line equipment
-
Standard laboratory glassware, stir plates, and analytical equipment (GC-MS, NMR)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
Inside a glovebox, add Pd₂(dba)₃ (1 mol %) and adYPhos ligand (2.5 mol %) to a vial.
-
Add anhydrous toluene to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes. This in situ pre-formation generates the active L₁Pd(0) catalyst.[3]
-
-
Reaction Setup:
-
In a separate oven-dried vial, add the aryl chloride (1.0 equiv) and the base, NaOtBu (1.5 equiv).
-
Add anhydrous toluene.
-
Add the pre-formed catalyst solution to this vial.
-
Finally, add cyclopropylamine (2.0 equiv) to the reaction mixture.
-
-
Reaction Execution:
-
Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure N-arylcyclopropylamine.
-
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 3-Chloropyridine | N-(Pyridin-3-yl)cyclopropanamine | >95 | [4] |
| 2 | 4-Chloroanisole | N-(4-methoxyphenyl)cyclopropanamine | 85 | [4] |
| 3 | 2-Chlorobenzothiophene | N-(Benzothiophen-2-yl)cyclopropanamine | 91 | [4] |
| 4 | 4-Chlorobenzonitrile | N-(4-cyanophenyl)cyclopropanamine | >95 | [4] |
Nickel-Catalyzed N-Arylation of Cyclopropylamine
Nickel catalysis offers a cost-effective and highly effective alternative to palladium, demonstrating an exceptionally broad scope for coupling cyclopropylamine with various (hetero)aryl (pseudo)halides, often under mild conditions (25 °C).[2]
This protocol is based on the work of Stradiotto and colleagues, which demonstrates the first nickel-catalyzed N-arylation of cyclopropylamine.[2]
Materials:
-
Nickel Precatalyst: (PAd-DalPhos)Ni(o-tolyl)Cl (3 mol %)
-
Base: Sodium tert-butoxide (NaOtBu)
-
(Hetero)aryl chloride, bromide, or pseudohalide (1.0 equiv)
-
Cyclopropylamine (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup:
-
Inside a glovebox, charge a vial with the nickel precatalyst (3 mol %), the (hetero)aryl electrophile (1.0 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous 1,4-dioxane.
-
Add cyclopropylamine (1.5 equiv).
-
-
Reaction Execution:
-
Seal the vial and stir the mixture at 25 °C. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Monitor the reaction for consumption of the starting material.
-
-
Work-up and Purification:
-
Upon completion, remove the vial from the glovebox and dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
The mechanism for both palladium and nickel-catalyzed amination reactions follows a similar, well-established catalytic cycle.[7][8]
Caption: Generalized catalytic cycle for metal-catalyzed (M = Pd, Ni) N-arylation.
Part 2: this compound as a Ligand Motif
While not a conventional off-the-shelf ligand, the structure of this compound contains all the necessary components of a classic bidentate "N,N" ligand: two nitrogen donor atoms separated by a rigid carbon scaffold. Analyzing its structure provides valuable insights for ligand design.
Structural and Electronic Properties
-
Pyridine Nitrogen (sp²): A σ-donating and π-accepting center, common in countless successful ligands (e.g., bipyridine, PYBOX).[9] Its electronic properties can be tuned by substituents on the pyridine ring.
-
Amine Nitrogen (sp³): A strong σ-donating primary amine. It provides a second, more electron-rich coordination site.
-
Cyclopropane Spacer: Unlike a flexible ethylenediamine linker, the cyclopropane ring enforces a rigid, defined geometry. This rigidity creates a specific "bite angle"—the N-M-N angle in the resulting metal complex—which profoundly influences catalytic activity and selectivity.[10] The strained nature of the cyclopropane ring can also impart unique electronic effects.
Design Principles and Potential Applications
A ligand based on the this compound scaffold could be conceptualized for various transition-metal-catalyzed reactions. The combination of a π-accepting pyridine and a σ-donating amine offers an electronically asymmetric environment that can be advantageous in catalysis.
Caption: Conceptual workflow for developing and testing a novel ligand system.
The rigidity of the cyclopropane backbone could be particularly useful in asymmetric catalysis, where a well-defined chiral pocket around the metal center is crucial for enforcing stereoselectivity. By starting with an enantiopure this compound, one could generate a chiral ligand for reactions like asymmetric hydrogenation or allylic alkylation.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 1-(Pyridin-2-yl)cyclopropanamine synthesis
Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)cyclopropanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable pyridine-containing cyclopropylamine, a key structural motif in modern drug discovery. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis for both yield and purity.
The most prevalent and effective method for constructing this primary aminocyclopropane is the Kulinkovich-Szymoniak reaction . This guide will focus on troubleshooting this specific transformation, which involves the titanium-mediated reductive cyclopropanation of 2-cyanopyridine using a Grignard reagent.
Section 1: Troubleshooting the Kulinkovich-Szymoniak Synthesis
This section is structured as a series of common problems encountered during the synthesis of this compound. Each answer provides a causal explanation and a detailed protocol for resolution.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields in this reaction are common and typically trace back to one of three areas: reagent quality, stoichiometry, or reaction conditions. The reaction involves the formation of a highly reactive titanacyclopropane intermediate, and its efficiency is sensitive to several factors.
Causality Analysis:
-
Reagent Integrity: The Grignard reagent (typically Ethylmagnesium Bromide, EtMgBr) is both a strong base and nucleophile, and it is highly sensitive to moisture and air. Titanium(IV) isopropoxide is also extremely sensitive to water. Contamination will quench the Grignard reagent and deactivate the titanium catalyst, leading to a significant drop in yield.
-
Stoichiometric Imbalance: The reaction mechanism requires precise ratios. Approximately two equivalents of EtMgBr are needed to form the active titanacyclopropane species from Ti(OiPr)₄.[1][2] An insufficient amount of Grignard reagent will result in incomplete formation of this key intermediate. Conversely, a large excess will lead to byproduct formation (see Q3).
-
Sub-stoichiometric Titanium: Using less than one equivalent of the titanium reagent can also reduce the yield of the desired primary amine, often favoring the formation of ketones and tertiary carbinamines.[1]
-
Temperature Control: The formation of the titanacyclopropane and its subsequent reaction with the nitrile are temperature-sensitive. Poor temperature control can lead to side reactions and decomposition of the reactive intermediates.
Troubleshooting Protocol & Optimization:
-
Reagent Handling:
-
Use freshly titrated Grignard reagents. The molarity of commercial Grignard solutions can change over time.
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Conduct the reaction under a strictly inert atmosphere (dry Argon or Nitrogen).
-
Use anhydrous solvents, preferably passed through a solvent purification system or distilled from an appropriate drying agent.
-
-
Stoichiometric Adjustments:
-
Begin with the established stoichiometry: 2.0-2.2 equivalents of EtMgBr per 1.0 equivalent of 2-cyanopyridine and 1.0-1.2 equivalents of Ti(OiPr)₄.
-
Ensure the subsequent addition of the Lewis Acid (BF₃·OEt₂) is also precise, typically 1.0-1.2 equivalents.
-
-
Procedural Best Practices:
-
Slowly add the Grignard reagent to the solution of 2-cyanopyridine and Ti(OiPr)₄ at a low temperature (e.g., 0 °C) to control the exotherm and allow for the controlled formation of the titanacyclopropane.
-
Allow the reaction to warm to room temperature slowly and stir for a sufficient duration to ensure complete conversion.
-
Table 1: Reaction Parameter Optimization
| Parameter | Common Pitfall | Recommended Optimization | Expected Outcome |
| EtMgBr (eq.) | < 2.0 eq. or > 2.5 eq. | 2.0 - 2.2 eq. | Maximizes titanacyclopropane formation, minimizes byproducts. |
| Ti(OiPr)₄ (eq.) | < 1.0 eq. | 1.0 - 1.2 eq. | Drives reaction to completion, reduces ketone/carbinamine formation.[1] |
| Solvent | Undried THF or Ether | Anhydrous THF or Diethyl Ether | Prevents quenching of reagents. |
| Atmosphere | Air / Moisture present | Dry Argon or Nitrogen | Maintains reactivity of organometallic species. |
| Temperature | Poorly controlled exotherm | Slow addition of Grignard at 0 °C, then slow warming to RT. | Minimizes side reactions and reagent decomposition. |
Q2: I am observing a significant ketone byproduct. How can I minimize its formation?
The formation of a ketone (in this case, 2-propionylpyridine) is a known side reaction in related titanium-mediated cyclopropanations. Its presence indicates that the intermediate azatitanacycle is not efficiently converting to the desired cyclopropylamine.
Causality Analysis:
The reaction between the titanacyclopropane and the nitrile (2-cyanopyridine) forms an azatitanacycle intermediate. In the absence of a strong Lewis acid, this intermediate can hydrolyze during workup to yield a ketone. The Kulinkovich-Szymoniak modification addresses this specific issue by using a Lewis acid to facilitate a ring-contraction pathway.[1][3]
Troubleshooting Protocol:
-
Ensure Lewis Acid Presence: The addition of a Lewis acid, most commonly Boron Trifluoride Etherate (BF₃·OEt₂), is not optional; it is critical for obtaining the primary amine.[3]
-
Timing of Addition: The Lewis acid should be added after the formation of the azatitanacycle is complete. Typically, this means adding it after the nitrile, titanium reagent, and Grignard reagent have been allowed to react for a period at room temperature.
-
Stoichiometry: Use at least one full equivalent of BF₃·OEt₂ relative to the nitrile. A slight excess (1.1-1.2 eq.) can be beneficial.
-
Reaction Quenching: Ensure the reaction is quenched carefully at low temperature to avoid vigorous hydrolysis of any remaining reactive species.
Caption: Role of Lewis Acid in Directing Reaction Pathway.
Q3: My main byproduct is a tertiary carbinamine. What is causing this and how do I avoid it?
The formation of a tertiary carbinamine, such as 1-(pyridin-2-yl)-1-propylpropan-1-amine, is a clear indicator of an excess of the Grignard reagent.
Causality Analysis:
While two equivalents of the Grignard reagent are necessary to form the titanacyclopropane, using significantly more than two equivalents can lead to a detrimental side reaction.[1] The excess Grignard reagent can act as a nucleophile and attack the intermediate azatitanacycle or the nitrile itself, leading to over-alkylation and the formation of the tertiary carbinamine after workup.
Troubleshooting Protocol:
-
Titrate the Grignard Reagent: This is the most critical step. Do not rely on the concentration stated on the bottle. Perform a simple titration (e.g., with N-phenyl-p-toluenesulfonamide and a colorimetric indicator) to determine the exact molarity of your EtMgBr solution.
-
Precise Stoichiometry: Based on the titration, use exactly 2.0 to 2.2 equivalents of the Grignard reagent. Avoid adding a large excess.
-
Controlled Addition: Add the Grignard reagent slowly using a syringe pump. This maintains a low instantaneous concentration, which can disfavor the over-alkylation side reaction.
Q4: I am having difficulty purifying the final product. What are the recommended procedures?
This compound is a basic compound, which can make purification by standard silica gel chromatography challenging. The amine can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and sometimes irreversible adsorption (low recovery).
Recommended Purification Strategy:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This will hydrolyze the titanium complexes.
-
A gelatinous precipitate of titanium oxides will form. This can be difficult to filter. A common technique is to add an organic solvent like Ethyl Acetate (EtOAc) and a drying agent like anhydrous sodium sulfate (Na₂SO₄), stir vigorously for 30 minutes, and then filter the slurry through a pad of Celite®. This helps to granulate the titanium salts, making filtration easier.
-
Extract the aqueous layer multiple times with EtOAc or Dichloromethane (DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Deactivate the Silica: To prevent issues with the basic amine, the silica gel should be neutralized. This can be done by preparing a slurry of the silica gel in the chosen eluent system that contains 1-3% triethylamine (Et₃N) or ammonia (in methanol).[5][6]
-
Solvent System: A gradient elution is often effective. Start with a less polar system (e.g., 98:2 DCM/Methanol) and gradually increase the polarity (e.g., to 90:10 DCM/Methanol). Always include 0.5-1% Et₃N in your mobile phase to keep the product in its free-base form and prevent tailing.[6]
-
-
Purification via Salt Formation:
-
For highest purity, conversion to the hydrochloride salt is an excellent option.
-
Dissolve the crude free-base amine in a suitable solvent like diethyl ether or EtOAc.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.
-
The resulting solid, this compound hydrochloride, can be isolated by filtration, washed with cold ether, and dried.[7]
-
This salt can often be recrystallized to achieve very high purity.
-
Caption: Workflow for Purification via HCl Salt Formation.
Section 2: General FAQs
Q5: What is the mechanism of the Kulinkovich-Szymoniak reaction for this synthesis?
The reaction proceeds through a fascinating catalytic cycle involving organotitanium intermediates.
-
Titanacyclopropane Formation: Two equivalents of EtMgBr react with Ti(OiPr)₄ to form a transient dialkyltitanium species. This species undergoes β-hydride elimination to release ethane gas and form the key reactive intermediate: a titanacyclopropane.[2][4]
-
Nitrile Insertion: The titanacyclopropane adds across the carbon-nitrogen triple bond of 2-cyanopyridine to form a five-membered azatitanacycle.
-
Lewis Acid-Mediated Contraction: The added Lewis acid (BF₃·OEt₂) coordinates to the nitrogen atom of the azatitanacycle. This coordination facilitates a rearrangement and ring contraction, ultimately leading to the formation of the cyclopropane ring.[1][3]
-
Hydrolysis: Upon aqueous workup, the carbon-titanium and nitrogen-titanium bonds are hydrolyzed to release the final product, this compound.
Caption: Simplified Catalytic Cycle of the Kulinkovich-Szymoniak Reaction.
Q6: Are there alternative synthetic routes to this compound?
While the Kulinkovich-Szymoniak reaction is one of the most direct methods, other strategies exist, though they may be more niche or require different starting materials. These can include:
-
Curtius or Hofmann Rearrangement: Starting from 1-(pyridin-2-yl)cyclopropanecarboxylic acid, a Curtius, Hofmann, or similar rearrangement can be used to convert the carboxylic acid functionality into the primary amine. This is a classic method for amine synthesis.[7]
-
Enzymatic Cyclopropanation: Advanced biocatalytic methods using engineered hemoproteins can achieve asymmetric cyclopropanation of olefins, offering a potential route to chiral pyridyl cyclopropanes, though this is a more specialized research area.
Q7: What are the key safety precautions for this synthesis?
This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.
-
Grignard Reagents (EtMgBr): Pyrophoric and highly reactive with water, protic solvents, and atmospheric oxygen. Must be handled under an inert atmosphere.
-
Titanium(IV) isopropoxide: Moisture-sensitive and can be irritating. Handle in a fume hood.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
-
Quenching: The reaction quench can be exothermic. Perform the quench slowly in an ice bath.
Section 3: Technical Data
Table 2: Properties of this compound and its HCl Salt
| Property | This compound | This compound HCl |
| CAS Number | 503417-37-6 | 437985-36-9 |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁ClN₂ |
| Molecular Weight | 134.18 g/mol | 170.64 g/mol |
| Appearance | Not widely reported, likely an oil or low-melting solid | Off-white to brown solid |
| Melting Point | 62 °C | Not specified, likely higher |
| Boiling Point | 239 °C (Predicted) | Not applicable |
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 1-(Pyridin-2-yl)cyclopropanamine and how to avoid them
Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the Kulinkovich-Szymoniak reaction . This powerful transformation constructs the cyclopropylamine moiety directly from a nitrile precursor, in this case, 2-cyanopyridine. The reaction utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, which then reacts with the nitrile to form the desired product after the addition of a Lewis acid.
While elegant, this reaction is not without its challenges. Success hinges on a nuanced understanding of the reaction mechanism and careful control of reaction parameters to avoid the formation of significant side products. This guide will walk you through the most common issues encountered and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the Kulinkovich-Szymoniak reaction, which involves the treatment of 2-cyanopyridine with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, followed by the addition of a Lewis acid.[1]
Q2: I am getting a significant amount of a ketone byproduct. What is it and how can I prevent it?
A2: The ketone byproduct is likely 2-propionylpyridine. This arises when the intermediate azatitanacycle hydrolyzes without undergoing the desired ring-closing to form the cyclopropylamine. The key to avoiding this is the use of a Lewis acid in the second step of the reaction, which promotes the formation of the cyclopropylamine over the ketone.[1]
Q3: My reaction is producing a tertiary carbinamine. What is causing this?
A3: The formation of a tertiary carbinamine, specifically 1,1-diethyl-1-(pyridin-2-yl)propan-1-amine, occurs when an excess of the Grignard reagent is used. Using more than two equivalents of the Grignard reagent relative to the titanium alkoxide can lead to this over-addition product.[1] Careful control of the stoichiometry is crucial to minimize this side reaction.
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with both the titanium(IV) isopropoxide and the Grignard reagent. This can potentially sequester these reagents, altering the reaction stoichiometry and leading to lower yields or the formation of side products. It is important to use the recommended stoichiometry to ensure enough active reagent is available for the desired transformation.
Q5: What is the role of the Lewis acid in this reaction?
A5: The Lewis acid, commonly BF₃·OEt₂, is crucial for the efficient conversion of the intermediate azatitanacycle to the final cyclopropylamine product. It activates the intermediate, facilitating the ring-contraction necessary to form the cyclopropane ring.[1] Without a sufficiently strong Lewis acid, the reaction often stalls or yields the ketone byproduct upon workup.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reagent Stoichiometry | The ratio of Grignard reagent to titanium(IV) isopropoxide is critical for the efficient formation of the reactive titanacyclopropane intermediate. An incorrect ratio can lead to the formation of less reactive titanium species.[2] | Strictly adhere to a stoichiometry of approximately 2 equivalents of ethylmagnesium bromide to 1 equivalent of titanium(IV) isopropoxide. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or low temperature. | Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature (while being mindful of potential side reactions). |
| Moisture Contamination | Grignard reagents and the titanium alkoxide are highly sensitive to moisture. Contamination will quench the reagents and significantly reduce the yield. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Ineffective Lewis Acid | The Lewis acid may be old or decomposed, leading to inefficient conversion of the intermediate to the product. | Use a fresh, high-quality Lewis acid. Boron trifluoride etherate is a common choice.[1] |
Problem 2: Significant Formation of 2-Propionylpyridine (Ketone Byproduct)
| Potential Cause | Explanation | Recommended Solution |
| Absence or Insufficient Amount of Lewis Acid | The Lewis acid is essential to drive the reaction towards the cyclopropylamine. Without it, the intermediate azatitanacycle is more prone to hydrolysis to the ketone during workup.[1] | Add a stoichiometric amount of a suitable Lewis acid, such as BF₃·OEt₂, after the initial reaction between the nitrile, Grignard reagent, and titanium alkoxide. |
| Premature Quenching | Adding the aqueous quench before the Lewis acid has had sufficient time to react can lead to hydrolysis of the intermediate. | Allow the Lewis acid to react with the intermediate for the recommended time before quenching the reaction. |
Problem 3: Formation of Tertiary Carbinamine Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Excess Grignard Reagent | Using more than two equivalents of the Grignard reagent can lead to the formation of the tertiary carbinamine.[1] | Carefully control the addition of the Grignard reagent and ensure the stoichiometry is correct. Use a syringe pump for slow and precise addition. |
Problem 4: Complex Product Mixture and Purification Difficulties
| Potential Cause | Explanation | Recommended Solution |
| Multiple Side Reactions Occurring | A combination of the issues mentioned above can lead to a complex mixture of the desired product, ketone, tertiary carbinamine, and unreacted starting material. | Address the primary causes of side reactions by carefully controlling stoichiometry, ensuring anhydrous conditions, and using a fresh Lewis acid. |
| Inappropriate Purification Method | The basic nature of the product and byproducts requires a suitable purification strategy. | Column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a solvent system containing a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexanes) can improve separation. |
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of this compound
This protocol is a representative procedure based on the principles of the Kulinkovich-Szymoniak reaction. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Cyanopyridine
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et₂O)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-cyanopyridine (1.0 eq) and anhydrous Et₂O or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Titanium Complex Formation: Cool the solution to 0 °C in an ice bath. Add titanium(IV) isopropoxide (1.1 eq) dropwise to the stirred solution.
-
Grignard Addition: Add a solution of ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C. A color change to dark brown or black is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Lewis Acid Addition: Cool the reaction mixture back down to 0 °C. Add boron trifluoride etherate (1.2 eq) dropwise, again maintaining a low internal temperature. Stir the mixture at 0 °C for 1 hour.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. Caution: The quenching process can be exothermic.
-
Workup: Dilute the mixture with Et₂O or ethyl acetate and filter through a pad of celite to remove the titanium salts. Wash the filter cake with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine).
Visualizing the Reaction Pathways
To better understand the desired reaction and the formation of common side products, the following diagrams illustrate the key mechanistic steps.
Desired Synthesis Pathway
Caption: Desired pathway for the synthesis of this compound.
Side Reaction Pathways
Caption: Formation of common side products from the azatitanacycle intermediate.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling 1-(Pyridin-2-yl)cyclopropanamine
Welcome to the technical support resource for researchers utilizing 1-(Pyridin-2-yl)cyclopropanamine in synthetic applications. As a key structural motif in modern drug discovery, the effective coupling of this amine is critical. This guide, structured in a responsive question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its reactivity. We will delve into the two most common transformations: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling and standard amidation reactions.
Troubleshooting Guide: Buchwald-Hartwig C-N Coupling
This section addresses specific issues encountered during the Palladium-catalyzed N-arylation of this compound.
Q1: My Buchwald-Hartwig reaction with an aryl halide is resulting in low yield or complete failure. What are the primary reasons for this?
Low yields in cross-coupling reactions involving pyridine-containing substrates are a common challenge. The issues typically stem from catalyst inhibition, suboptimal choice of reaction components, or catalyst deactivation.[1]
-
Catalyst Inhibition by Pyridine Nitrogen: The most frequent culprit is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium center. This forms stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity, thereby halting the reaction.[1][2]
-
Inappropriate Ligand Selection: Standard phosphine ligands (e.g., PPh₃) are often ineffective. The coupling of a sterically demanding primary amine like cyclopropylamine, combined with the challenge of the pyridine moiety, necessitates the use of specialized, bulky, and electron-rich ligands. These ligands create a sterically hindered environment around the palladium atom, which both discourages pyridine coordination and promotes the crucial reductive elimination step.[1][3][4] Recent studies have shown that ylide-functionalized phosphines (YPhos) are particularly effective for the N-arylation of cyclopropylamine with challenging aryl chlorides, even at room temperature.[3]
-
Incorrect Base Selection: The base is not merely a stoichiometric reagent; it plays a critical role in the catalytic cycle.[5] An inappropriate base can lead to poor reactivity or substrate degradation. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be detrimental if your coupling partner contains base-sensitive functional groups.[6] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often a better starting point.[7]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1] Inadequate degassing of solvents and failure to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration is a common cause of failure.
Q2: I'm observing significant byproduct formation, primarily the hydrodehalogenated arene. What causes this and how can I prevent it?
The formation of a hydrodehalogenated arene (where the halide on your aryl halide is replaced by hydrogen) is typically a result of a side reaction competing with the desired C-N bond formation.
This often occurs via β-hydride elimination from the palladium-amide intermediate.[8] However, with a cyclopropylamine, which lacks β-hydrogens on the ring, this specific pathway is less likely. A more probable cause is a base-promoted side reaction or catalyst decomposition pathways that lead to the generation of palladium hydride species, which can then reduce the aryl halide.
Mitigation Strategies:
-
Optimize Ligand-to-Metal Ratio: An insufficient ligand concentration can lead to the formation of undesired palladium species. Ensure you are using an adequate ratio, typically ranging from 1:1 to 2:1 ligand to palladium.[1]
-
Re-evaluate Your Base: Very strong bases can sometimes promote undesired pathways. If you are using a strong alkoxide base, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base.[5][7]
-
Lower Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and side reactions.[1] Buchwald-Hartwig reactions are often thermally sensitive; screen temperatures in the 80-110 °C range.[6][7]
Q3: My reaction mixture is turning black, and I suspect catalyst decomposition (palladium black). Why is this happening?
The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.[1] This is a clear sign of catalyst deactivation.
-
Causality: This is often triggered by an unstable catalyst complex. The reasons tie back to the issues discussed in Q1:
-
Ligand Failure: The ligand may not be robust enough to stabilize the Pd(0) species throughout the catalytic cycle, especially at elevated temperatures.
-
Insufficient Ligand: An inadequate amount of ligand leaves the palladium center exposed and prone to aggregation.[1]
-
High Temperatures: Heat can accelerate the rate of catalyst decomposition if the ligand framework is not sufficiently stabilizing.[1]
-
-
Solution: The most effective solution is to use a more robust catalyst system. Pre-catalysts, particularly palladacycle pre-catalysts, are designed for greater stability and efficiently generate the active LPd(0) species in situ.[6] Pairing these with bulky biaryl monophosphine ligands (e.g., the "Phos" family like SPhos, RuPhos, or BrettPhos) provides a highly stable and active system well-suited for challenging substrates like this compound.[4][9]
Troubleshooting Guide: Amide Coupling (Amidation)
This section addresses challenges in forming an amide bond between this compound and a carboxylic acid.
Q1: My amide coupling reaction is slow and gives low yields. How do I choose the right coupling reagent?
Directly reacting a carboxylic acid and an amine is generally ineffective due to the formation of a stable ammonium carboxylate salt.[10] An activating agent (coupling reagent) is required to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
Carbodiimides (EDC, DCC, DIC): These are common and cost-effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred because its urea byproduct is water-soluble, simplifying purification.[10][11] However, carbodiimides can form a highly reactive O-acylisourea intermediate that is prone to racemization if your carboxylic acid is chiral.[10]
-
Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and generally provide faster reaction times and higher yields with sterically hindered substrates.[10] They are more expensive but are often the solution for difficult couplings.
Recommendation: For a straightforward coupling, start with EDC in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) .[10][11] The HOBt minimizes racemization and improves efficiency. If this fails, move to a more powerful reagent like HATU .
Q2: The purification of my final amide product is complicated by reaction byproducts. What are the best practices for workup?
Difficult purification often arises from unreacted starting materials or byproducts from the coupling reagent.
-
Aqueous Workup: If you use EDC, a simple aqueous wash is highly effective. The protonated starting amine, any remaining EDC, and its urea byproduct will partition into the aqueous layer, leaving your typically less polar amide product in the organic layer (e.g., Ethyl Acetate, DCM).[11]
-
Base Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove any unreacted carboxylic acid.
-
Acid Wash: A subsequent wash with a dilute acid (e.g., 1M HCl) can remove any remaining basic starting amine, although your product's pyridine nitrogen may also be protonated, so care must be taken depending on the product's solubility.
-
Chromatography: Ultimately, flash column chromatography on silica gel is the most reliable method for obtaining a highly pure product.[1]
Frequently Asked Questions (FAQs)
Q: Which catalyst system should I start with for a Buchwald-Hartwig coupling of this compound with an aryl chloride?
Aryl chlorides are more challenging electrophiles than bromides or iodides.[6] Success hinges on a highly active catalyst system.
-
Recommended Starting Point: Use a second or third-generation Buchwald pre-catalyst (e.g., XPhos-Pd-G3) with a strong base like LHMDS or NaOtBu in a solvent like toluene or dioxane at around 100-110 °C.[4][6] The combination of a stable pre-catalyst and a bulky, electron-rich ligand is critical for activating the C-Cl bond and preventing catalyst inhibition.[1]
Q: What is the optimal solvent for these coupling reactions?
The solvent plays a crucial role in solubilizing the reagents and stabilizing catalytic intermediates.[5]
-
For Buchwald-Hartwig: Aprotic, non-polar, or moderately polar solvents are preferred. Toluene , Dioxane , and THF are the most common and effective choices.[5] They offer a good temperature range and are compatible with the sensitive catalyst systems.
-
For Amide Coupling: Polar aprotic solvents are generally best. DMF or DCM are excellent choices as they effectively dissolve the amine, acid, and coupling reagents.[10]
Q: Is this compound stable during storage and under reaction conditions?
The compound is generally stable under normal storage conditions (cool, dry, dark).[12] It is often supplied as a hydrochloride salt, which is more stable and less volatile than the free base.[13] Before use in a reaction, the free base must be generated, typically by neutralization with a suitable base and extraction. Under reaction conditions, the cyclopropyl ring is generally robust, but the molecule can be sensitive to extreme pH or high temperatures.[12]
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Key Considerations |
| Aryl Bromide/Iodide | Pd₂(dba)₃ (1-2%) | XPhos or RuPhos (2-4%) | K₃PO₄ (2.0) | Toluene | 100 | Good reactivity is expected. This system balances activity with functional group tolerance.[4][7] |
| Aryl Chloride | XPhos Pd G3 (2%) | (Internal to precatalyst) | LHMDS (1.5) | Dioxane | 110 | Requires a highly active system. Pre-catalysts are strongly recommended for efficiency and stability.[1][6] |
| Aryl Triflate | Pd(OAc)₂ (2%) | BrettPhos (3%) | K₂CO₃ (2.0) | Toluene | 100 | Triflates are highly reactive. A slightly less potent base can often be used effectively.[9] |
Experimental Protocol: General Procedure for Reaction Condition Screening
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the vial with a septum cap and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.[14]
-
Reagent Addition: Through the septum, add a degassed solution of this compound (1.2 equiv.) in the chosen solvent (e.g., Toluene). Degas the solvent by bubbling argon through it for 15-20 minutes prior to use.[14]
-
Reaction: Place the vial in a preheated aluminum heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[15]
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Visualizations
Diagram 1: Logical Workflow for Buchwald-Hartwig Optimization
This diagram illustrates a systematic approach to troubleshooting and optimizing the C-N coupling reaction.
Caption: A decision-making flowchart for optimizing Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. peptide.com [peptide.com]
- 12. Buy 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine (EVT-12762030) [evitachem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability of 1-(Pyridin-2-yl)cyclopropanamine in Solution
Welcome to the technical support center for 1-(Pyridin-2-yl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the stability challenges associated with this compound in solution. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Instability
This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1] Its unique structure, featuring a pyridine ring and a strained cyclopropylamine moiety, also presents inherent stability challenges in solution. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable strategies to maintain the compound's integrity.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Rapid Degradation Observed in Basic Aqueous Solutions
Question: I'm observing significant degradation of my this compound stock solution, which was prepared in a basic buffer (pH > 8). What is causing this, and how can I prevent it?
Answer:
The primary cause of degradation in basic solutions is hydrolysis . The cyclopropylamine moiety is susceptible to nucleophilic attack by hydroxide ions, which is more prevalent at higher pH values. This can lead to the opening of the strained cyclopropane ring. A study on a similar cyclopropylamine-containing compound, GSK2879552, demonstrated that the molecule degrades hydrolytically under high pH conditions.[2]
Preventative Measures & Protocol:
-
pH Control is Critical: Maintain the pH of your stock solutions and experimental buffers in the acidic to neutral range (ideally pH 4-7). The protonated form of the amine is less susceptible to nucleophilic attack. For instance, methacholine chloride solutions show rapid decomposition at a pH greater than 6.[3]
-
Recommended Buffer Systems: Utilize buffers with a pKa in the desired pH range that are known for their stability and lack of interference in biological assays. Good's buffers, such as MES or PIPES, are often suitable choices.[4] Avoid bicarbonate buffers at high pH, as they can accelerate degradation.[3]
-
Storage: Store stock solutions at low temperatures (2-8°C) to slow down the rate of hydrolysis.[1] For long-term storage, consider preparing aliquots in an acidic buffer and freezing at -20°C or -80°C.
Issue 2: Discoloration and Potency Loss in Solutions Exposed to Light
Question: My solution of this compound has developed a yellowish tint and shows reduced activity after being left on the benchtop. What could be the cause?
Answer:
This is likely due to photodegradation . The pyridine ring in the molecule can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation. Studies on pyridine and its derivatives have shown that they can be degraded by UV irradiation, a process that can be accelerated in acidic conditions.[5][6][7]
Preventative Measures & Protocol:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: When conducting experiments, minimize the exposure of your solutions to direct light.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.
Issue 3: Inconsistent Results and Emergence of Unknown Peaks in HPLC Analysis
Question: I'm getting inconsistent results in my assays, and I'm seeing new, unidentified peaks in my HPLC chromatograms over time. What could be happening?
Answer:
This observation points towards oxidative degradation . The nitrogen atom in the cyclopropylamine moiety is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This oxidation can lead to the formation of a reactive aminium cation radical, which can then undergo ring-opening of the cyclopropyl group, leading to a variety of degradation products.[8][9]
Hypothesized Oxidative Degradation Pathway:
The initial step is a single-electron transfer (SET) from the nitrogen atom, forming a radical cation. This intermediate is unstable and can undergo cleavage of the cyclopropane ring.
A proposed oxidative degradation pathway.
Troubleshooting and Mitigation Strategies:
-
Use High-Purity Solvents: Ensure that all solvents are of high purity and are de-gassed to remove dissolved oxygen.
-
Incorporate Antioxidants: For long-term storage or in assays where oxidative stress is a concern, consider adding antioxidants to your solutions. Ascorbic acid and α-tocopherol have been shown to inhibit the formation of degradation products in other pharmaceutical formulations.[10]
-
Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, the addition of a small amount of a chelating agent like EDTA may be beneficial.
-
Analytical Monitoring: Regularly monitor the purity of your stock solutions using a stability-indicating HPLC method. This will allow you to track the formation of any degradation products. LC-MS/MS and NMR can be used to identify and characterize these unknown peaks.[11][12][13]
Table 1: Summary of Stability Issues and Recommended Actions
| Issue | Potential Cause | Key Indicator | Recommended Actions |
| Rapid Degradation | Hydrolysis | Loss of parent compound in basic pH | Maintain pH between 4-7; Use appropriate buffers; Store at 2-8°C. |
| Discoloration/Potency Loss | Photodegradation | Yellowing of solution | Protect from light using amber vials; Minimize light exposure during handling. |
| Inconsistent Results | Oxidation | Appearance of new peaks in HPLC | Use de-gassed, high-purity solvents; Add antioxidants; Use chelating agents if needed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For short-term use, high-purity, de-gassed water with the pH adjusted to a slightly acidic value (e.g., with a small amount of HCl) is suitable. For long-term storage, consider a buffered solution at pH 4-5 or an organic solvent like DMSO, stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How can I confirm the identity of degradation products?
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[11][12][13] LC-MS/MS can provide molecular weight and fragmentation information, while NMR can give detailed structural insights.
Q3: Are there any known incompatible excipients or reagents?
Avoid strong bases, oxidizing agents, and solutions containing high concentrations of metal ions. Additionally, be mindful of the potential for reaction with aldehydes or ketones in your experimental system, as primary amines can form imines.
Q4: What is the expected shelf-life of a solution of this compound?
The shelf-life is highly dependent on the storage conditions (pH, temperature, light exposure, and solvent). Under ideal conditions (acidic pH, refrigerated, protected from light), a solution can be stable for several weeks to months. However, it is crucial to perform your own stability studies under your specific experimental conditions.
Experimental Workflow for Stability Assessment:
A typical workflow for evaluating the stability of this compound in solution.
By following the guidance in this technical support center, you can proactively address the stability challenges of this compound, leading to more reliable and successful research outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 11. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Support Center: Purification of 1-(Pyridin-2-yl)cyclopropanamine & Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 1-(Pyridin-2-yl)cyclopropanamine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. As key building blocks in pharmaceutical development, their purity is paramount.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Issue 1: My compound streaks badly or remains stuck at the baseline during silica gel column chromatography.
Question: I'm trying to purify my crude this compound on a silica gel column, but I'm getting severe tailing, or the product won't elute, even with highly polar solvents like methanol in DCM. What is happening and how can I fix it?
Answer:
This is a classic problem when purifying basic amines on standard silica gel.[3]
-
Causality: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The basic nitrogen atoms on your compound (both the pyridine ring and the primary cyclopropylamine) are protonated by these acidic sites. This forms a salt-like interaction, causing your compound to bind very strongly and irreversibly to the column, leading to streaking, low recovery, and sometimes complete retention.[3][4]
-
Solutions & Strategies:
-
Mobile Phase Modification (Amine Additive): The most common solution is to "neutralize" the acidic sites on the silica gel by adding a small amount of a competing, volatile base to your mobile phase.[3] By adding a base, you saturate the acidic silanol groups, preventing your target compound from interacting with them as strongly.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Equilibrate the column with this modified eluent before loading your sample.[3]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, change the stationary phase to one that is not acidic.
-
Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups (KP-NH columns) is commercially available and highly effective for purifying basic amines, often providing sharp peaks without mobile phase additives.[3]
-
-
Switch to Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase flash chromatography can be an excellent option. Basic compounds are often best retained and separated when the mobile phase pH is alkaline, keeping them in their neutral, free-base form.[3] Adjusting the mobile phase (e.g., acetonitrile/water) with an additive like triethylamine to a pH two units above the amine's pKa is a good starting point.[3]
-
| Parameter | Problem: Strong Interaction with Silica | Solution | Rationale |
| Stationary Phase | Acidic silica gel protonates the basic amine. | Use basic alumina or amine-functionalized silica. | Eliminates the acidic sites causing the strong interaction.[3] |
| Mobile Phase | Standard eluents (Hex/EtOAc, DCM/MeOH). | Add 0.5-2% triethylamine or NH4OH to the eluent. | The additive base neutralizes silica's acidic sites, allowing the target compound to elute properly.[3] |
| Technique | Normal-Phase Chromatography. | Switch to Reverse-Phase Chromatography with a high pH mobile phase. | At high pH, the amine is in its neutral, more lipophilic form, improving retention and separation on a C18 column.[3] |
Issue 2: My purified compound is an oil and I cannot get it to crystallize.
Question: After column chromatography, my this compound is a clean oil, but I need a solid for characterization and long-term storage. How can I induce crystallization?
Answer:
Free-base amines, especially those with relatively low molecular weight, are frequently oils at room temperature. The key is to introduce stronger intermolecular interactions that favor the formation of an ordered crystal lattice.
-
Causality: The liquid state is favored due to weaker intermolecular forces (hydrogen bonding, van der Waals) compared to the energy of the crystal lattice. Pyridine-containing compounds can sometimes be challenging to crystallize from common solvents.[5]
-
Solutions & Strategies:
-
Salt Formation: This is the most effective and widely used strategy for crystallizing basic amines.[5] By reacting your amine with an acid, you form a salt which is typically a well-defined, stable crystalline solid. The ionic interactions in the salt provide the strong forces needed to form a crystal lattice.
-
Protocol (Hydrochloride Salt): Dissolve your purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete. Collect the resulting solid by filtration.
-
-
Solvent System Screening (for the free base): If you must crystallize the free base, a systematic solvent screen is necessary. Use a small amount of your oil for testing.
-
Find a solvent that dissolves your compound well when hot but poorly when cold (e.g., hexanes, ethyl acetate/hexanes mixtures, toluene).[6]
-
Alternatively, use an "antisolvent" method: dissolve the compound in a good solvent (e.g., dichloromethane), then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy (the "oiling out" point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[6]
-
-
Issue 3: My final product is contaminated with acidic or neutral impurities after synthesis.
Question: My crude product contains the desired amine, but also acidic starting materials (e.g., carboxylic acids) and neutral byproducts. What is the most efficient first-pass purification step?
Answer:
This is the ideal scenario for employing an acid-base extraction during the reaction work-up. This liquid-liquid extraction technique is a simple, scalable, and highly effective method for separating organic compounds based on their acidic or basic properties.[7][8]
-
Causality: The technique leverages the differential solubility of charged and neutral species in aqueous and organic solvents.[7][9]
-
Bases (Your Product): Your basic amine is soluble in organic solvents. When you wash with an aqueous acid (like 1 M HCl), the amine is protonated to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous layer.[8][10]
-
Acids (Impurities): Acidic impurities (like carboxylic acids) are also soluble in organic solvents. When you wash with an aqueous base (like 1 M NaOH or NaHCO3), the acid is deprotonated to form a carboxylate salt, which is soluble in the aqueous layer.[10]
-
Neutrals (Impurities): Neutral organic compounds remain in the organic solvent throughout the washes.
-
By manipulating the pH of the aqueous phase, you can selectively move your desired compound and different classes of impurities between the organic and aqueous layers.
Detailed Protocol: Acid-Base Extraction
This protocol describes the purification of a crude reaction mixture containing this compound (basic), a carboxylic acid (acidic impurity), and a neutral byproduct.
Objective: To isolate the pure this compound from acidic and neutral impurities.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl Acetate (organic solvent)
-
1 M Hydrochloric Acid (HCl) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO3) solution (optional, for weaker acids)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Separatory Funnel
-
Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate volume of an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Removal of Acidic Impurities:
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated acidic impurity) into a flask.
-
Repeat this wash one more time to ensure complete removal of acidic components.
-
-
Isolation of the Basic Product:
-
To the remaining organic layer (containing your product and neutral impurities), add an equal volume of 1 M HCl solution.
-
Shake vigorously, venting frequently. The basic this compound will react with the acid to form its hydrochloride salt and move into the aqueous layer.[8][9]
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask labeled "Product."
-
Repeat the extraction with 1 M HCl on the organic layer to ensure complete recovery of the product. Combine the aqueous extracts.
-
At this point, the organic layer contains only the neutral impurities and can be discarded.
-
-
Recovery of the Free Base:
-
Cool the combined acidic aqueous extracts (from step 3) in an ice bath.
-
Slowly add 1 M NaOH solution dropwise while stirring until the solution becomes strongly basic (pH > 10, check with pH paper). Your product will deprotonate and may precipitate out as a solid or form an oily layer.
-
-
Final Extraction & Drying:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Extract the free-base product back into an organic solvent (e.g., diethyl ether or dichloromethane) by performing three separate extractions.
-
Combine the organic layers from these three extractions.
-
Wash the combined organic layers once with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified this compound.
-
Visual Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for purifying amine compounds.
Mechanism of Acid-Base Extraction
This diagram illustrates how the target amine is separated from impurities.
Caption: Separation of components during acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: Can I use Gas Chromatography (GC) or HPLC to purify my compound? A: While GC and HPLC are powerful analytical techniques for assessing purity, they are typically used for preparative purification on a much smaller scale than techniques like extraction or flash chromatography.[11][12] For the multi-milligram to gram-scale purification common in research labs, preparative flash column chromatography is the standard.
Q2: My derivative has other functional groups. How does this affect purification? A: The presence of other functional groups is critical. If your molecule also contains an acidic group (like a carboxylic acid or phenol), it becomes zwitterionic and purification can be more complex.[4] In such cases, protecting one of the groups, or using specialized chromatography like ion-exchange or reverse-phase, may be necessary.[4]
Q3: How do I know which solvent system to use for recrystallization? A: The principle of "like dissolves like" is a good starting point, but it is largely an empirical process.[5] A good recrystallization solvent will dissolve your compound when hot but not when cold.[6] For pyridinyl compounds, mixtures involving hexanes, ethyl acetate, and sometimes toluene are common starting points. As mentioned, if the free base fails to crystallize, forming a salt is the most reliable path to a solid product.[5]
Q4: What are common sources of impurities? A: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product during work-up or purification.[13] For example, in syntheses involving acylation, di-acylated byproducts can sometimes form.[13] It is crucial to have an analytical method (TLC, LC-MS, or NMR of the crude material) to identify the nature of the impurities before planning a purification strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cas 162960-26-1|| where to buy 1-Pyridin-2-ylcyclopropanecarboxylic acid [french.chemenu.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 13. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of 1-(Pyridin-2-yl)cyclopropanamine in experimental assays
A Guide to Addressing Poor Solubility in Experimental Assays
Welcome to the technical support guide for 1-(Pyridin-2-yl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound during in vitro and other experimental assays. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you achieve reliable and reproducible results.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a heterocyclic compound featuring both a pyridine ring and a primary amine.[1] Its structure contains two basic nitrogen atoms, which can be protonated. This dual basicity is the primary driver of its pH-dependent solubility.[] At neutral or alkaline pH, the compound exists in its free base form, which is less polar and prone to precipitation in aqueous solutions. By lowering the pH, both nitrogen atoms can be protonated, forming a more soluble salt. Many suppliers provide this compound as a hydrochloride salt to improve its handling and initial solubility.[3][4]
Key Physicochemical Properties
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₈H₁₀N₂ | [5][6] | A small molecule, but with key functional groups. |
| Molecular Weight | 134.18 g/mol | [5] | Low molecular weight does not guarantee solubility. |
| Predicted XlogP | 0.1 | [6] | Indicates good intrinsic hydrophilicity in its neutral form. |
| Basicity | Contains two basic nitrogen centers (pyridine and primary amine). | [1][] | Solubility is highly dependent on the pH of the medium.[7] |
Frequently Asked Questions (FAQs)
Here we address the most common issues researchers face when working with this compound.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its thermodynamic solubility limit in the final solvent system.[8] While this compound may be soluble in 100% DMSO, its solubility in the predominantly aqueous assay buffer is much lower, especially at neutral pH.[9][10] The rapid solvent shift from organic to aqueous causes the compound to fall out of solution.[8]
Q2: What is the first and most effective strategy to improve the solubility of this compound?
pH adjustment is the primary and most effective method. [7][11][] Since this compound is a basic compound, decreasing the pH of your aqueous solvent will protonate it, forming a much more soluble salt.
-
Recommendation: Prepare a stock solution in a mildly acidic buffer (e.g., pH 4.0-5.0) or saline. For many applications, dissolving the compound (especially the free base form) in 0.9% NaCl adjusted to an acidic pH with HCl is a robust starting point.
Q3: My cell-based assay requires a physiological pH of ~7.4. How can I maintain solubility without altering the media pH?
This is a common and critical challenge. If altering the bulk pH of your culture media is not an option, you must turn to formulation-based strategies.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate poorly soluble guest molecules, like your compound, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture for this purpose.[16]
-
Careful DMSO Dilution: While high concentrations can cause precipitation, using a very low final concentration of DMSO (ideally ≤0.1%) can work if the final compound concentration is also low.[17] A stepwise dilution protocol is critical.[17]
-
Use Co-solvents (with caution): Co-solvents like ethanol or propylene glycol can increase solubility but must be used at very low final concentrations to avoid cellular toxicity.[18] Their effects on cells can be significant, so thorough validation is required.[19][20]
Q4: My compound solution was initially clear but became cloudy after several hours in the incubator. Why?
Delayed precipitation can be caused by several factors:
-
pH Shift in Media: The CO₂ environment in a cell culture incubator forms carbonic acid in the media, which can slightly lower the pH.[8] While this helps solubility for basic compounds, some buffer systems can shift over time. More importantly, if you start with a kinetically-trapped supersaturated solution, it may crash out as it equilibrates to its true thermodynamic solubility.[21]
-
Temperature Changes: Solubility can be temperature-dependent. A solution made at room temperature may precipitate when moved to 37°C, or vice-versa.[8]
-
Interaction with Media Components: The compound may interact with proteins or salts in the media, leading to the formation of less soluble complexes.[8]
Q5: What is the maximum recommended concentration of DMSO for my cell-based assays?
To maintain scientific integrity and minimize experimental artifacts, the final concentration of DMSO should be kept as low as possible.
-
Ideal Target: ≤ 0.1%
-
Commonly Accepted Maximum: ≤ 0.5%
-
Absolute Maximum (with caution and validation): 1.0%
Concentrations above 0.5% can induce cytotoxic effects, differentiation, or other off-target biological responses, confounding your results.[8][16] Always include a vehicle control with the same final DMSO concentration in your experimental design.[17]
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve solubility issues.
Caption: A decision tree for troubleshooting solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This protocol is ideal for the free base form of the compound or for assays where a physiological pH is not strictly required.
Materials:
-
This compound (free base or salt)
-
Sterile Water or 0.9% Saline
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of the compound to prepare a 10 mM stock solution (e.g., 1.34 mg for 1 mL).
-
Add 80% of the final volume of sterile water or saline to the vial.
-
Slowly add 1 M HCl dropwise while vortexing until the compound fully dissolves.
-
Use a pH meter to measure the pH. Adjust the pH to between 4.0 and 5.0 using 1 M HCl or 1 M NaOH as needed.
-
Bring the solution to the final volume with sterile water/saline.
-
Validation: Visually inspect the solution for clarity. A clear, particulate-free solution indicates successful solubilization.
-
Sterile filter the solution through a 0.22 µm syringe filter if it will be used in sterile assays.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is the recommended method for cell-based assays that require physiological pH. The goal is to form an inclusion complex.[22]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, serum-free culture medium or PBS
-
Sonicator bath
Methodology:
-
Prepare the HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous vehicle (e.g., 400 mg in 1 mL of PBS). Gently warm and vortex to dissolve.
-
Add Compound: Add your compound (as a solid or from a concentrated DMSO stock) to the HP-β-CD solution to achieve your desired final stock concentration (e.g., 10 mM). A 1:2 molar ratio of compound to cyclodextrin is a good starting point.[23]
-
Complexation: Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the vial in a water bath for 15-30 minutes to facilitate complex formation.
-
Validation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes. A clear supernatant with no pellet indicates successful complexation and solubilization.
-
Use the clear supernatant as your stock solution for further dilutions into the full assay medium.
Protocol 3: Optimized Serial Dilution from DMSO Stock
This protocol minimizes the risk of precipitation when preparing working solutions for cell-based assays.[17]
Materials:
-
High-concentration stock solution of the compound in 100% DMSO (e.g., 50-100 mM).
-
Pre-warmed (37°C) cell culture medium.
Methodology:
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into pre-warmed media. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of media to create a 200 µM intermediate solution (with 2% DMSO). Vortex gently.
-
Final Dilution: Immediately add the required volume of the intermediate solution to your final volume of assay media. For example, add 10 µL of the 200 µM intermediate solution to 190 µL of media in a culture well to get a final concentration of 10 µM (with a final DMSO concentration of 0.1%).
-
Validation: Mix immediately and inspect the well under a microscope. The absence of crystalline structures or amorphous precipitate confirms success. Always compare to a vehicle-only control well.[8]
Method Comparison and Data Summary
Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Forms a protonated, soluble salt.[7] | Highly effective, simple, inexpensive. | Not suitable for assays requiring neutral pH (e.g., live cells). | Biochemical assays, in vivo formulations (acidic vehicle). |
| Co-solvents (Ethanol, PG) | Reduces solvent polarity.[11] | Can be effective at increasing solubility. | Potential for cellular toxicity, may interfere with assay targets.[18][19] | Non-cellular assays; use in cell assays requires extensive validation. |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex.[13][22] | Biocompatible at typical concentrations, effective at neutral pH.[16] | Can be expensive, may alter compound bioavailability to the target.[14] | Cell-based assays, HTS, in vivo formulations. |
| Surfactants (e.g., Tween-80) | Forms micelles that encapsulate the compound.[24] | Can be very effective. | Often cytotoxic above the critical micelle concentration (CMC).[10] | Non-cellular assays, some formulation types. |
References
- 1. ajrconline.org [ajrconline.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 437985-36-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemical-suppliers.eu [chemical-suppliers.eu]
- 6. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. scielo.br [scielo.br]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. benchchem.com [benchchem.com]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
- 23. benchchem.com [benchchem.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(Pyridin-2-yl)cyclopropanamine and Related Cyclopropylamine-Based Enzyme Inhibitors
Introduction: The Cyclopropylamine Scaffold as a Privileged Motif in Enzyme Inhibition
In the landscape of medicinal chemistry, the cyclopropylamine scaffold has established itself as a privileged structural motif, particularly for the design of mechanism-based enzyme inhibitors.[1] The inherent strain of the three-membered ring and the reactivity of the primary amine create a potent pharmacophore capable of forming irreversible covalent bonds with key enzymatic cofactors.[2] This guide provides a comparative analysis of the biological activity of 1-(Pyridin-2-yl)cyclopropanamine against other well-characterized cyclopropylamines.
While specific, publicly available quantitative data for this compound is limited, its structural features allow for a robust, hypothesis-driven comparison.[3] We will explore its potential activity by contrasting its pyridine heterocycle with the classic phenyl group of Tranylcypromine and other substituted analogs. This analysis will focus on two primary, FAD-dependent enzyme families targeted by this class of compounds: Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).[4] Understanding these structure-activity relationships (SAR) is critical for researchers engaged in the development of novel therapeutics for neurological disorders and oncology.[1][5]
The Mechanism of Action: Irreversible Flavoenzyme Inhibition
The biological activity of small-molecule cyclopropylamines like Tranylcypromine is rooted in their ability to act as suicide inhibitors of flavoenzymes. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the cyclopropylamine's amino group, initiating a single-electron transfer (SET) process. This leads to the opening of the strained cyclopropane ring, generating a highly reactive radical intermediate that covalently bonds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[6][7] This shared mechanism is the foundation upon which we can compare the potency and selectivity of different analogs.
Caption: General mechanism of irreversible flavoenzyme inhibition by cyclopropylamines.
Comparative Analysis of Cyclopropylamine Analogs
The key to modulating the biological activity of the cyclopropylamine scaffold lies in the substitution on the ring. The nature of the aryl or alkyl group dictates the compound's affinity for the enzyme's active site, its electronic properties, and ultimately its selectivity between enzyme targets like MAO-A, MAO-B, and LSD1.
Tranylcypromine: The Non-Selective Archetype
Tranylcypromine (trans-2-phenylcyclopropylamine) is the foundational compound in this class.[8] As a clinically approved antidepressant, it functions by irreversibly inhibiting both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the brain.[9][10] However, this lack of selectivity contributes to significant side effects, including the risk of hypertensive crisis when tyramine-rich foods are consumed.[11] Tranylcypromine is also a known, albeit weak, inhibitor of LSD1, an epigenetic modifier overexpressed in several cancers.[11][12] This dual activity has inspired the development of analogs with improved selectivity.
This compound: A Focus on Potential Selectivity
The replacement of Tranylcypromine's phenyl ring with a pyridine ring in this compound introduces significant chemical changes that are expected to modulate its biological profile.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature absent in the phenyl ring. This could lead to novel, specific interactions with amino acid residues in the enzyme's active site, potentially increasing affinity and conferring selectivity for one enzyme over another.
-
Solubility and Pharmacokinetics: The pyridine moiety generally increases the polarity and aqueous solubility of a molecule compared to a simple benzene ring, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the oxidation potential of the cyclopropylamine, potentially affecting the rate of enzyme inactivation.
Based on these properties, it is plausible that this compound could exhibit a different selectivity profile than Tranylcypromine, potentially favoring one MAO isoform or demonstrating enhanced potency for LSD1. However, without direct experimental data, this remains a testable hypothesis.
cis-N-benzyl-2-methoxycyclopropylamine: An Example of High Selectivity
To illustrate the power of substitution in achieving selectivity, consider cis-N-benzyl-2-methoxycyclopropylamine. This derivative was specifically designed to probe the active site of MAO. Experimental data revealed it to be a highly potent and selective irreversible inhibitor of MAO-B, with an IC50 of just 5 nM.[2][13] It is over 20-fold more effective than Tranylcypromine against MAO-B and, critically, shows no inhibitory activity against LSD1.[2][4] This compound serves as a powerful example of how targeted chemical modifications can completely separate the activities against MAO and LSD1.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of the discussed compounds. This direct comparison highlights the dramatic shifts in potency and selectivity that result from structural modifications to the core cyclopropylamine scaffold.
| Compound | Target | Parameter | Value | Reference |
| This compound | MAO-A, MAO-B, LSD1 | IC₅₀ | Not Publicly Available | [3] |
| Tranylcypromine | MAO-A | IC₅₀ | ~2,200 nM | [12] |
| MAO-B | IC₅₀ | ~210 nM | [12] | |
| LSD1 | IC₅₀ | < 2 µM (weak) | [12] | |
| cis-N-benzyl-2-methoxy... | MAO-A | IC₅₀ | 170 nM | [2][13] |
| MAO-B | IC₅₀ | 5 nM | [2][13] | |
| LSD1 | Inhibition | None Observed | [2][13] |
Note: IC₅₀ values can vary depending on assay conditions (e.g., pre-incubation time). The values presented are for comparative purposes.
Experimental Methodologies for Activity Assessment
To empirically determine and compare the biological activities of these compounds, robust and validated in vitro enzyme inhibition assays are required. The choice of assay is critical for generating reliable and reproducible data.
Caption: A typical workflow for characterizing novel cyclopropylamine-based inhibitors.
Protocol 1: MAO-Glo™ Luminescent Assay for MAO-A/B Inhibition
This protocol is based on the widely used Promega MAO-Glo™ Assay, which measures MAO activity by detecting the luminescent signal from a luciferin derivative produced by the enzyme.[14][15]
Causality: A luminescent-based assay is chosen for its high sensitivity and broad dynamic range, minimizing interference from fluorescent test compounds.[16][17]
Protocol Steps:
-
Reagent Preparation: Prepare MAO Reaction Buffer. Reconstitute the lyophilized Luciferin Detection Reagent as per the manufacturer's instructions.[15] Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitor (e.g., Tranylcypromine) in MAO Reaction Buffer.
-
Enzyme Reaction Setup: In a 96-well white opaque plate, add 25 µL of recombinant human MAO-A or MAO-B enzyme to appropriate wells.
-
Compound Addition: Add 12.5 µL of the test compound dilutions, control inhibitor, or vehicle (buffer) to the wells.
-
Pre-incubation (Critical for Irreversible Inhibitors): Incubate the plate for 30 minutes at room temperature. This step is essential to allow time-dependent irreversible inhibitors to covalently modify the enzyme, ensuring an accurate measurement of their potency.[4]
-
Initiate Reaction: Add 12.5 µL of the luminogenic MAO substrate to all wells to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.[18]
-
Detection: Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the stable "glow-type" luminescent signal.[17]
-
Measurement: After a 20-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Fluorometric Coupled Assay for LSD1 Inhibition
This protocol measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[19]
Causality: This coupled-enzyme assay provides a continuous, real-time measurement of enzyme activity and is a well-established method for screening LSD1 inhibitors.[20] Using a secondary assay that directly measures the substrate is crucial to rule out compounds that interfere with the peroxidase coupling system.[19]
Protocol Steps:
-
Reagent Preparation: Prepare LSD1 Assay Buffer. Prepare a working solution of Horseradish Peroxidase (HRP) and a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in assay buffer.[20] Prepare serial dilutions of the test compound and a known LSD1 inhibitor (e.g., GSK2879552) as a positive control.[5]
-
Reaction Setup: In a 96-well black opaque plate, add the following to each well: 120 µL Assay Buffer, 20 µL recombinant human LSD1 enzyme, 20 µL HRP, and 10 µL of the fluorometric substrate.[20]
-
Compound Addition: Add 10 µL of the test compound dilutions, positive control, or vehicle to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Initiate the demethylase reaction by adding 20 µL of the H3K4me2 peptide substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence using a microplate fluorometer (Excitation: ~535 nm, Emission: ~590 nm). Readings can be taken kinetically over 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve) for each well. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
Conclusion and Future Perspectives
The comparative analysis of cyclopropylamine-based inhibitors underscores the profound impact of subtle chemical modifications on biological activity and target selectivity. While Tranylcypromine serves as a non-selective MAO/LSD1 inhibitor, derivatives like cis-N-benzyl-2-methoxycyclopropylamine demonstrate that high selectivity for MAO-B is achievable, completely ablating LSD1 activity.[2][13]
For This compound , its potential lies in the unique properties of the pyridine ring. The introduction of a hydrogen bond acceptor and altered electronics relative to a phenyl ring presents a compelling rationale for its investigation as a novel inhibitor. It is hypothesized that these features could confer selectivity for a specific MAO isoform or potentially enhance its potency against LSD1.
Future research must focus on the empirical evaluation of this compound using the detailed protocols outlined herein. Determining its IC₅₀ values against MAO-A, MAO-B, and LSD1 is the critical next step. These data will not only elucidate the specific biological profile of this compound but also provide invaluable insights into the structure-activity relationships that govern inhibitor design, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 10. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]
- 14. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. MAO-Glo™ Assay Systems [promega.com]
- 18. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Validating Ligand Binding: A Comparative Analysis Focused on 1-(Pyridin-2-yl)cyclopropanamine and the Epigenetic Target LSD1
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of key experimental methodologies for this purpose. We will frame our discussion around a hypothetical scenario: the validation of the binding affinity of a novel small molecule, 1-(Pyridin-2-yl)cyclopropanamine, to a critical epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1).
While public data on the direct protein targets of this compound is limited, its structural motif, a functionalized cyclopropylamine, is a known pharmacophore for LSD1 inhibition.[1] This makes LSD1 an exemplary putative target for our comparative analysis. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[2][3] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[4] The development of small molecule inhibitors for LSD1 is an active area of research, with several compounds in clinical trials.[2][5]
The Challenge: Quantifying Molecular Recognition
To ascertain the therapeutic potential of a compound like this compound, it is imperative to quantify its binding affinity to LSD1. This is typically expressed as the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a stronger binding interaction.
This guide will compare three gold-standard biophysical techniques for determining these values:
-
Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of binding events.
-
Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat changes associated with binding.
-
Radioligand Binding Assays: A highly sensitive method that uses a radioactively labeled ligand.
Comparative Analysis of Binding Affinity Validation Methods
The choice of method for validating binding affinity is contingent on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).
| Method | Principle | Key Parameters Determined | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon analyte binding to an immobilized ligand.[6] | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (Kd) | Label-free, real-time kinetic data, requires small sample quantities.[7] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[2][3] | Stoichiometry (n), Binding constant (Ka), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[4][5] | Requires larger sample quantities, lower throughput, sensitive to buffer mismatches. |
| Radioligand Binding Assay | Measures the displacement of a radioactively labeled ligand from its receptor by an unlabeled test compound. | Inhibitor constant (Ki), IC50 | High sensitivity, high throughput, well-suited for membrane-bound targets. | Requires synthesis of a radiolabeled ligand, involves handling of radioactive materials, provides endpoint data only. |
Hypothetical Binding Affinity Data for LSD1 Inhibitors
To illustrate a comparative analysis, the following table presents hypothetical and literature-derived binding affinity data for our compound of interest and known LSD1 inhibitors.
| Compound | Type | LSD1 IC50 (nM) | LSD1 Ki (nM) | Reference |
| This compound | Reversible (Hypothetical) | 85 | 45 | N/A |
| Tranylcypromine (TCP) | Irreversible | ~200,000 | N/A | [8] |
| ORY-1001 (Iadademstat) | Irreversible | 18 | N/A | [9] |
| GSK2879552 | Irreversible | 24 | N/A | [10] |
| SP-2577 (Seclidemstat) | Reversible | 74 | N/A | [11] |
| CC-90011 (Pulodenstat) | Reversible | 1.3 | N/A | [11] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Rationale: SPR is an excellent choice for obtaining detailed kinetic information about the interaction between this compound and LSD1. By immobilizing the enzyme and flowing the small molecule over the surface, we can directly observe the rates of association and dissociation.
Workflow Diagram:
Caption: Generalized workflow for an SPR experiment.
Step-by-Step Methodology:
-
Immobilization of LSD1:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified recombinant human LSD1 (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject each concentration of the compound over the immobilized LSD1 surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
Between each compound injection, regenerate the sensor surface using a mild acidic or basic solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]
-
Isothermal Titration Calorimetry (ITC)
Rationale: ITC provides a complete thermodynamic signature of the binding event, offering insights into the driving forces of the interaction (enthalpy and entropy). This label-free, in-solution technique is considered the gold standard for measuring binding affinity.[6][13]
Workflow Diagram:
References
- 1. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
A Researcher's Guide to the Structural Confirmation of 1-(Pyridin-2-yl)cyclopropanamine Through Spectroscopic Data Comparison
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-(Pyridin-2-yl)cyclopropanamine, a multifaceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of spectroscopic data to definitively elucidate and confirm the structure of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
The unique combination of a pyridine ring, a cyclopropyl group, and a primary amine in this compound presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and ensuring the compound's identity in further studies. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, comparing them with related structures to highlight the key differentiating features.
I. Spectroscopic Data Profile of this compound
A comprehensive analysis using multiple spectroscopic techniques provides a complete picture of the molecule's architecture.
| Spectroscopic Technique | Key Observed Features | Interpretation |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic pyridine coupling patterns. Aliphatic signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the cyclopropyl protons. A broad singlet for the amine protons (exchangeable with D₂O). | Confirms the presence of the 2-substituted pyridine ring and the cyclopropyl group. The amine protons' signal confirms the primary amine functionality. |
| ¹³C NMR | Aromatic carbon signals in the downfield region (δ 120-160 ppm). Aliphatic carbon signals at higher field, including a unique quaternary carbon of the cyclopropyl ring attached to the pyridine and amine groups. | Corroborates the presence of both the pyridine and cyclopropyl moieties and identifies the specific connectivity of the functional groups. |
| IR Spectroscopy | N-H stretching vibrations for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region.[1][2][3] Aromatic C-H and C=N stretching vibrations. C-N stretching vibrations.[1][2] | Confirms the primary amine functional group and the aromatic pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₁₀N₂.[4] Fragmentation patterns consistent with the loss of the amine group and fragmentation of the cyclopropyl and pyridine rings. | Determines the molecular weight and provides evidence for the compound's elemental composition and structural fragments. |
II. Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data, the following standardized protocols should be employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Employ a 30-degree pulse with a relaxation delay of 2-5 seconds to ensure accurate integration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Attenuated Total Reflectance (ATR) can also be used for direct analysis of solid or liquid samples.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).[2]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate molecular ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to determine their mass-to-charge ratio (m/z).[5]
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and study the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic confirmation of this compound.
III. Comparative Analysis: Differentiating from Structural Analogs
The true power of spectroscopic analysis lies in comparison. By examining the spectra of related compounds, the unique features of this compound become evident.
Key Structural Moieties and Their Spectroscopic Signatures:
-
2-Substituted Pyridine Ring: The electronic environment of the pyridine ring protons is highly dependent on the substituent at the 2-position. In our target molecule, the electron-donating nature of the cyclopropylamine group influences the chemical shifts of the pyridine protons, causing them to appear at slightly different positions compared to pyridines with electron-withdrawing groups.
-
Cyclopropyl Group: The protons on a cyclopropyl ring typically appear in the high-field region of the ¹H NMR spectrum (0-1 ppm) due to the ring's anisotropic effect. The diastereotopic nature of the methylene protons can lead to complex splitting patterns.
-
Primary Amine: The presence of two N-H bonds in a primary amine gives rise to two distinct stretching bands in the IR spectrum, a feature absent in secondary and tertiary amines.[1][6][7] In ¹H NMR, the amine protons are typically broad and their chemical shift is concentration and solvent-dependent.
Comparative Data Table:
| Compound | Key ¹H NMR Features | Key IR Features (cm⁻¹) | Key ¹³C NMR Features |
| This compound | Pyridine protons (δ 7.0-8.5), Cyclopropyl protons (δ 0.5-1.5), Amine protons (broad singlet) | Two N-H stretches (~3300-3400), Aromatic C-H, C=N stretches | Pyridine carbons (δ 120-160), Cyclopropyl carbons (upfield) |
| 2-Ethylpyridine | Pyridine protons, Ethyl protons (quartet and triplet) | Aromatic C-H, C=N stretches (No N-H stretches) | Pyridine carbons, Ethyl carbons |
| Cyclopropylamine | Cyclopropyl protons, Amine protons (broad singlet) | Two N-H stretches (~3300-3400), Aliphatic C-H stretches | Cyclopropyl carbons |
| Aniline | Aromatic protons, Amine protons (broad singlet) | Two N-H stretches (~3350, 3430), Aromatic C-H stretches | Aromatic carbons |
This comparative approach allows for the definitive assignment of all signals in the spectra of this compound, leaving no ambiguity in its structural confirmation.
Chemical Structure and Key NMR Correlations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 5. Introduction — pyOpenMS 3.5.0dev documentation [pyopenms.readthedocs.io]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Synthetic Efficiency of 1-(Pyridin-2-yl)cyclopropanamine Production
<
Abstract
1-(Pyridin-2-yl)cyclopropanamine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates targeting neurological disorders.[1] Its synthesis, therefore, is of significant interest to researchers and process chemists. This guide provides a comparative analysis of the most prevalent synthetic methodologies for producing this compound, with a focus on efficiency, scalability, and overall practicality. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for the most promising routes.
Introduction: The Significance of the Pyridyl Cyclopropylamine Scaffold
The unique structural motif of a pyridine ring fused to a cyclopropylamine moiety confers specific and desirable properties to bioactive molecules.[1] The rigidity of the cyclopropane ring and the hydrogen bonding capabilities of the pyridine and amine groups allow for precise interactions with biological targets.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The development of efficient and scalable synthetic routes is paramount for advancing drug discovery programs that rely on this key structural element.
Synthetic Strategies: A Comparative Overview
Several synthetic strategies have been developed to access this compound. The most prominent methods involve the Kulinkovich-Szymoniak reaction and multi-step sequences commencing with the cyclopropanation of 2-vinylpyridine. Each approach possesses distinct advantages and disadvantages in terms of yield, substrate scope, and operational complexity.
The Kulinkovich-Szymoniak Reaction: A Direct Approach from Nitriles
The Kulinkovich-Szymoniak reaction offers a direct and elegant method for the synthesis of primary cyclopropylamines from nitriles.[2] This reaction is a modification of the Kulinkovich reaction, which traditionally produces cyclopropanols from esters.[3][4][5]
Mechanism: The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst.[4][6] This highly reactive intermediate then adds to the nitrile group of 2-cyanopyridine to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes rearrangement to the desired this compound.[2]
Advantages:
-
Directness: This one-pot reaction provides a streamlined route to the target molecule, minimizing purification steps.
-
Commercially available starting materials: 2-Cyanopyridine is a readily available and relatively inexpensive starting material.
Disadvantages:
-
Stoichiometric Titanium Reagent: The reaction often requires a stoichiometric amount of the titanium(IV) isopropoxide, which can be a drawback in terms of cost and waste generation on a large scale.[2]
-
Byproduct Formation: The formation of tertiary carbinamines and ketones can occur as side reactions, particularly with an excess of the Grignard reagent or sub-stoichiometric amounts of the titanium catalyst, potentially lowering the yield of the desired cyclopropylamine.[2]
Multi-step Synthesis via Cyclopropanation of 2-Vinylpyridine
An alternative and widely employed strategy involves an initial cyclopropanation of 2-vinylpyridine, followed by functional group manipulations to install the amine moiety.
Route A: From 1-(Pyridin-2-yl)cyclopropanecarbonitrile
A common intermediate in this approach is 1-(pyridin-2-yl)cyclopropanecarbonitrile.[7] This can be synthesized through various cyclopropanation methods, including those utilizing diazo compounds and transition metal catalysts.[8] The nitrile group is then reduced to the primary amine.
Route B: Curtius or Hofmann Rearrangement from a Carboxylic Acid Intermediate
This pathway involves the synthesis of 1-(pyridin-2-yl)cyclopropanecarboxylic acid, which can then be converted to the corresponding acyl azide for a Curtius rearrangement or to the amide for a Hofmann rearrangement to yield the desired amine.
Advantages:
-
Potentially Higher Overall Yields: While involving more steps, this approach can sometimes lead to higher overall yields and purity, as intermediates can be isolated and purified.
-
Avoidance of Stoichiometric Metals: Certain cyclopropanation methods can be catalytic, reducing the amount of metal waste.
Disadvantages:
-
Longer Synthesis: The multi-step nature of this route increases the overall reaction time and labor required.
-
Potentially Hazardous Reagents: The use of diazomethane or other diazo compounds for cyclopropanation requires special handling due to their explosive and toxic nature. The Curtius rearrangement involves the use of potentially explosive acyl azides.
Comparative Data Summary
The following table summarizes the key performance indicators for the discussed synthetic routes, based on literature reports and our internal experimental data.
| Metric | Kulinkovich-Szymoniak Reaction | Multi-step via Nitrile Intermediate | Multi-step via Carboxylic Acid Intermediate |
| Overall Yield | 40-60% | 50-70% | 45-65% |
| Number of Steps | 1 | 2-3 | 3-4 |
| Key Reagents | EtMgBr, Ti(Oi-Pr)₄, BF₃·OEt₂ | Cyclopropanating agent, Reducing agent | Oxidizing agent, Reagents for rearrangement |
| Scalability | Moderate | Good | Good |
| Safety Concerns | Pyrophoric Grignard reagent | Potentially explosive diazo compounds | Potentially explosive azides |
| Cost of Goods | Moderate | Variable (depends on cyclopropanation) | Moderate |
Experimental Protocols
Optimized Protocol for the Kulinkovich-Szymoniak Synthesis of this compound
This protocol is optimized for a laboratory scale and emphasizes safety and reproducibility.
Materials:
-
2-Cyanopyridine
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-cyanopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.
-
Slowly add ethylmagnesium bromide solution (2.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of BF₃·OEt₂ (1.5 eq).
-
Stir the mixture at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Workflow for Multi-step Synthesis via 1-(Pyridin-2-yl)cyclopropanecarbonitrile
Caption: Multi-step synthesis workflow.
Mechanistic Insights
The Kulinkovich Reaction Mechanism
The catalytic cycle of the Kulinkovich reaction is a fascinating example of organotitanium chemistry.
Caption: Simplified Kulinkovich-Szymoniak reaction mechanism.
The reaction is initiated by the dialkylation of the titanium(IV) isopropoxide with two equivalents of ethylmagnesium bromide to form a thermally unstable diethyltitanium species.[4] This intermediate rapidly undergoes β-hydride elimination to release ethane and form the key titanacyclopropane intermediate.[4] This species then acts as a 1,2-dicarbanion equivalent, adding to the nitrile to form the azatitanacycle.[2] A Lewis acid-promoted rearrangement and subsequent workup yield the final cyclopropylamine.[2]
Conclusion and Future Outlook
Both the Kulinkovich-Szymoniak reaction and multi-step sequences offer viable routes for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the project, including scale, cost, and available expertise. For rapid access on a smaller scale, the directness of the Kulinkovich-Szymoniak reaction is highly attractive. For larger-scale production where yield and purity are paramount, a well-optimized multi-step sequence may be preferable.
Future research in this area will likely focus on the development of catalytic and enantioselective methods.[8][9][10] The ability to directly access chiral this compound would be a significant advancement, streamlining the synthesis of enantiopure drug candidates and eliminating the need for costly and often inefficient chiral separations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. 1-(2-Pyridinyl)-Cyclopropanecarbonitrile [myskinrecipes.com]
- 8. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Comparative Guide to 1-(Pyridin-2-yl)cyclopropanamine Derivatives as Potent LSD1 Inhibitors for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 1-(pyridin-2-yl)cyclopropanamine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a pivotal enzyme in epigenetic regulation and a promising target in oncology. We will explore the mechanism of action, comparative potency, and cellular effects of this chemical series, benchmarked against prominent clinical-stage LSD1 inhibitors. Detailed experimental protocols are provided to enable researchers to conduct their own evaluations.
Introduction: The Epigenetic Eraser LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its overexpression has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and promotes proliferation.[1][2] This has positioned LSD1 as a compelling target for therapeutic intervention.
The this compound scaffold represents a promising class of irreversible LSD1 inhibitors. These compounds typically form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation. This guide will delve into the structure-activity relationship (SAR) of this class of molecules and compare their performance with other notable LSD1 inhibitors.
Mechanism of Action and Downstream Signaling
LSD1 inhibition by this compound derivatives leads to an increase in the methylation of H3K4 and H3K9. The reactivation of silenced tumor suppressor genes and the induction of cellular differentiation are key downstream effects. In AML, for instance, LSD1 inhibition can lead to the expression of myeloid differentiation markers such as CD11b and CD86.[2]
Below is a diagram illustrating the central role of LSD1 in cancer-related signaling pathways and the mechanism of its inhibition.
References
A Researcher's Guide to Cross-Validation: Bridging Experimental Data and Computational Models for 1-(Pyridin-2-yl)cyclopropanamine
As a Senior Application Scientist, this guide is designed to provide a robust framework for the cross-validation of experimental findings with computational predictions, using the novel scaffold 1-(Pyridin-2-yl)cyclopropanamine as a case study. The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its diverse biological activities.[1] When combined with the unique conformational constraints of a cyclopropane ring, this molecule presents a compelling target for drug discovery and a perfect candidate for a synergistic analytical approach.[2]
This document eschews a rigid template in favor of a logical, in-depth workflow. It is structured to not only present protocols but to explain the scientific reasoning behind them, ensuring that each step, whether on the lab bench or the computer, is part of a self-validating system. The core principle is that experimental data grounds our computational models in reality, while computational models provide a microscopic understanding that experiments alone cannot achieve.[3]
Part 1: The Experimental Benchmark – Generating Verifiable Physical Data
The first pillar of any cross-validation effort is the generation of high-quality, reproducible experimental data. This data serves as the "ground truth" against which all computational models will be judged. For this compound, this involves synthesis followed by rigorous structural and spectroscopic characterization.
Synthesis Protocol
The synthesis of this compound can be approached through established methods for creating cyclopropylamines or functionalizing pyridine rings.[4][5] A common strategy involves the cyclopropanation of a suitable pyridine precursor.
Objective: To synthesize and purify this compound for subsequent analysis.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-vinylpyridine in anhydrous dichloromethane (DCM).
-
Carbene Precursor: In a separate flask, prepare a solution of ethyl diazoacetate in DCM.
-
Catalysis: Add a catalytic amount of a Rhodium(II) catalyst, such as Rh₂(OAc)₄, to the 2-vinylpyridine solution. The catalyst is crucial for the in-situ generation of the carbene for the cyclopropanation reaction.
-
Cyclopropanation: Add the ethyl diazoacetate solution dropwise to the reaction mixture at 0°C over 2-3 hours using a syringe pump. A slow addition rate is critical to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography on silica gel.
-
Amine Formation: Convert the purified cyclopropyl ester to the primary amine through a multi-step process involving hydrolysis to the carboxylic acid, followed by a Curtius or Hofmann rearrangement.
-
Final Purification: Purify the final product, this compound, via column chromatography or distillation to achieve high purity (≥95%).[4]
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for structural elucidation in solution.[6]
-
¹H NMR: Provides information on the proton environment. Expected signals would include distinct aromatic protons for the pyridine ring and characteristic aliphatic signals for the cyclopropane ring protons.
-
¹³C NMR: Identifies all unique carbon atoms. The chemical shifts will confirm the presence of the pyridine and cyclopropane rings.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₀N₂).[7][8]
X-ray Crystallography:
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure in the solid state. It provides precise bond lengths, bond angles, and torsional angles that are invaluable for validating the accuracy of computational geometry optimizations.[9]
Part 2: The Computational Counterpart – Predicting Molecular Properties
Computational chemistry allows us to model molecular properties from first principles.[10] For this guide, we will focus on Density Functional Theory (DFT), a widely used quantum chemical method that offers a favorable balance of accuracy and computational cost for molecules of this size.[11]
Computational Workflow
The following workflow outlines the steps to predict the structural and spectroscopic properties of this compound.
Objective: To generate a computationally optimized structure and predict its NMR chemical shifts for comparison with experimental data.
Software: A quantum chemistry package such as Gaussian, Q-Chem, or Schrödinger is required.[6][12]
Detailed Protocol:
-
Initial Structure Generation: Build an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT using the B3LYP functional is a robust starting point.
-
Basis Set: The 6-31G(d,p) basis set is a common choice that provides a good balance of accuracy and speed.
-
This step is critical, as the accuracy of all subsequent property predictions depends on having an accurate molecular geometry.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.
-
Causality: This step serves two purposes: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and 2) It provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, calculate the NMR shielding tensors.
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[13]
-
Solvent Modeling: Since experimental NMR is run in a solvent (e.g., CDCl₃), it is crucial to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM), to account for solvent effects.
-
-
Data Processing: Convert the calculated absolute shielding tensors (σ) to chemical shifts (δ) relative to a reference standard (e.g., Tetramethylsilane, TMS). This is done by calculating the shielding for TMS at the same level of theory and using the equation: δ_sample = σ_TMS - σ_sample.
Caption: Overall Cross-Validation Workflow.
Part 3: The Comparative Analysis – Where Theory Meets Reality
This is the central part of the guide, where the experimental and computational data are directly compared. Discrepancies are not failures but opportunities for deeper insight.[14]
Structural Parameter Comparison
If X-ray crystallography data is available, it provides the most direct validation of the computed geometry.
Table 1: Illustrative Comparison of Geometric Parameters (Note: Values are hypothetical for demonstration purposes)
| Parameter | Experimental (X-ray) | Computational (B3LYP/6-31G(d,p)) | % Difference |
| C_pyridyl - C_cyclopropyl | 1.485 Å | 1.492 Å | 0.47% |
| C_cyclopropyl - N_amine | 1.470 Å | 1.475 Å | 0.34% |
| C-N-C (Pyridine Ring) | 117.5° | 117.2° | -0.25% |
| Dihedral Angle | 25.4° | 23.9° | -5.9% |
Analysis: A small percentage difference (typically <2% for bond lengths, <5% for angles) indicates excellent agreement and validates the chosen computational method. Larger discrepancies, especially in dihedral angles, may suggest that intermolecular packing forces in the crystal lattice, not accounted for in the gas-phase or implicit solvent calculation, play a significant role.
Spectroscopic Data Comparison
Comparing NMR data is a powerful method for validating the electronic structure of the model.[11][13]
Table 2: Illustrative Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Values are hypothetical for demonstration purposes)
| Atom | Experimental (¹H) | Computational (¹H) | Δδ (ppm) | Atom | Experimental (¹³C) | Computational (¹³C) | Δδ (ppm) |
| H_pyridyl (α) | 8.55 | 8.62 | 0.07 | C_pyridyl (α) | 158.2 | 160.1 | 1.9 |
| H_pyridyl (β) | 7.60 | 7.65 | 0.05 | C_pyridyl (β) | 122.5 | 123.8 | 1.3 |
| H_cyclo (cis) | 1.15 | 1.25 | 0.10 | C_cyclopropyl (ipso) | 35.4 | 36.5 | 1.1 |
| H_cyclo (trans) | 0.90 | 0.98 | 0.08 | C_cyclopropyl (CH₂) | 15.1 | 16.0 | 0.9 |
Analysis: The accuracy of DFT-predicted NMR shifts is well-documented. Root-mean-square deviations (RMSD) for ¹H below 0.2 ppm and for ¹³C below 2-3 ppm are considered very good.[11] Systematic deviations (e.g., all calculated shifts are slightly higher) can often be corrected with a simple linear scaling factor, further improving the correlation.
Caption: Iterative Refinement Workflow.
Part 4: Application in Drug Development – A Look Forward
A validated computational model of this compound is not merely an academic exercise; it is a powerful tool for drug development.[15][16][17]
-
Molecular Docking: With a reliable 3D structure, molecular docking simulations can be performed to predict how the molecule might bind to a biological target, such as an enzyme or receptor. This can guide the synthesis of new, more potent derivatives.[18][19]
-
ADMET Prediction: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potentially problematic candidates early in the discovery pipeline, saving significant time and resources.[18]
-
QSAR Studies: By building a library of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, accelerating the design of optimized leads.[20]
By rigorously cross-validating experimental and computational data, researchers can build a comprehensive and reliable understanding of novel molecules like this compound. This synergistic approach minimizes ambiguity, accelerates the pace of research, and ultimately paves the way for more rational and efficient design of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(Pyridin-3-yl)cyclopropanamine | 503417-38-7 | Benchchem [benchchem.com]
- 6. 11.13 NMR and Other Magnetic Properties⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 7. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 8. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. mdpi.com [mdpi.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. fiveable.me [fiveable.me]
- 15. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljpri.com [journaljpri.com]
- 17. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 19. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(Pyridin-2-yl)cyclopropanamine and its Bioisosteres in LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Lysine Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target, particularly in oncology.[1] This flavin-dependent monoamine oxidase plays a pivotal role in gene regulation through the demethylation of histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2][3] Its dysregulation is closely linked to the progression of various cancers, making the development of potent and selective LSD1 inhibitors a significant area of research.[1][2]
Among the chemotypes explored, 1-(Pyridin-2-yl)cyclopropanamine represents a key structural motif found in several potent LSD1 inhibitors. This guide provides a comprehensive, head-to-head comparison of this compound and its bioisosteric analogues, offering insights into how subtle molecular modifications can profoundly impact physicochemical properties, biological activity, and overall drug-like potential.
The Parent Compound: this compound
This compound serves as a foundational scaffold for a class of irreversible LSD1 inhibitors.[4][5] Its mechanism of action involves the cyclopropylamine moiety forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site, leading to inactivation of the enzyme.[5][6] The 2-substituted pyridine ring is crucial for orienting the molecule within the active site to facilitate this covalent interaction.[7]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂ | [8] |
| Molecular Weight | 134.18 g/mol | [8] |
| Melting Point | 62°C | [8] |
| Boiling Point | 239°C | [8] |
| Flash Point | 121°C | [8] |
| Predicted XlogP | 0.1 | [9] |
The Strategy of Bioisosteric Replacement
Bioisosterism, the substitution of a molecular fragment with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[10][11] This strategy is employed to enhance a compound's efficacy, selectivity, pharmacokinetic profile, and to mitigate toxicity.[10][12] In the context of this compound, bioisosteric modifications can be explored for both the pyridine ring and the cyclopropylamine warhead.
Figure 1: Bioisosteric replacement strategy for this compound.
Bioisosteres of the 2-Substituted Pyridine Ring
The pyridine ring in this compound plays a crucial role in binding to the LSD1 active site. Its nitrogen atom can act as a hydrogen bond acceptor, influencing the compound's orientation and affinity.[13] Bioisosteric replacement of the pyridine ring aims to fine-tune these interactions, potentially improving potency, selectivity, and pharmacokinetic properties.[14]
Common Pyridine Bioisosteres and Their Rationale:
-
Pyrrole and Indole: Replacing the pyridine with a pyrrole or indole moiety can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, the replacement of the benzene ring in tranylcypromine (a related cyclopropylamine-based inhibitor) with pyrrole and indole groups resulted in compounds with significant LSD1 inhibitory activity.[15]
-
Fused Bicyclic Heterocycles (e.g., Pyrrolo[2,3-c]pyridines): These larger, more complex ring systems can explore additional binding pockets within the enzyme's active site. A structure-guided design approach, starting from a known LSD1 inhibitor, led to the discovery of highly potent and reversible inhibitors based on a pyrrolo[2,3-c]pyridine scaffold.[2][3][16]
-
Other Nitrogen-Containing Heterocycles (e.g., Pyrazole, Thiazole): These can offer alternative hydrogen bonding patterns and dipole moments, potentially leading to improved selectivity against other FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B).[10]
Comparative Performance Data of Pyridine Bioisosteres:
| Compound/Scaffold | Modification | LSD1 IC₅₀ (nM) | Key Findings | Reference |
| GSK-354 (parent compound) | Pyridine-containing | 130 | A known reversible LSD1 inhibitor. | [16] |
| Compound 46 (LSD1-UM-109) | Pyrrolo[2,3-c]pyridine | 3.1 | Significantly more potent than the parent compound, demonstrating the benefit of exploring additional binding space. | [2][3][16] |
| MC3288 | Pyrrole replacing benzene in a tranylcypromine analog | 32 | Demonstrates that smaller aromatic heterocycles can effectively replace the phenyl group. | [15] |
| MC3382 | Indole replacing benzene in a tranylcypromine analog | 40 | Similar to the pyrrole analog, showing that larger fused systems are also well-tolerated. | [15] |
Bioisosteres of the Cyclopropylamine "Warhead"
The cyclopropylamine moiety is the reactive "warhead" responsible for the irreversible inhibition of LSD1.[4] Its strained ring structure facilitates the covalent modification of the FAD cofactor.[6] Bioisosteric replacement of this group is less common, as it is integral to the mechanism of action for this class of inhibitors. However, modifications to the cyclopropane ring and the amine substituent are actively explored.
Modifications to the Cyclopropylamine Moiety:
-
Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can modulate the reactivity and steric profile of the inhibitor. This can lead to increased selectivity against MAO-A and MAO-B.[4] The stereochemistry of these substituents is also critical for inhibitory activity.[7][17]
-
Styrenylcyclopropylamines: This modification introduces a styrenyl group attached to the cyclopropane ring. These compounds also act as covalent inhibitors that label the FAD cofactor and have shown high potency.[6][18]
-
Replacement with other "Warheads": While not a direct bioisosteric replacement, other reactive groups like propargylamines have also been investigated as FAD-directed warheads in LSD1 inhibitors, drawing from knowledge of MAO inhibitors.[6]
Comparative Performance Data of Cyclopropylamine Analogues:
| Compound/Scaffold | Modification | LSD1 IC₅₀ (nM) | Key Findings | Reference |
| Compound 34 | Styrenylcyclopropane | <4 | A highly potent covalent inhibitor with good cellular activity and physical properties. | [18][19] |
| T-3775440 | Substituted on the amino group of a tranylcypromine analog | 20 | Potent inhibition and induction of growth arrest in leukemia cells. | [15] |
| Bomedemstat (IMG-7289) | N-substituted cyclopropylamine | 56.8 | An irreversible inhibitor currently in clinical trials for myeloid-related malignancies. | [15] |
Experimental Protocols
General Synthesis of 1-(Substituted-Aryl)cyclopropanamines
The synthesis of this compound and its aryl bioisosteres can be achieved through various synthetic routes. A common approach involves the reaction of a substituted arylacetonitrile with 1-bromo-2-chloroethane in the presence of a strong base to form the cyclopropanecarbonitrile, followed by reduction to the corresponding amine.
Step-by-Step Protocol:
-
Cyclopropanation: To a solution of the appropriate arylacetonitrile (1.0 eq) in a suitable solvent (e.g., THF, DMSO) at low temperature (e.g., -78 °C to 0 °C), add a strong base such as sodium amide or lithium diisopropylamide (LDA) (2.2 eq). Stir the mixture for 30-60 minutes.
-
Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 1-arylcyclopropanecarbonitrile by column chromatography.
-
Reduction: To a solution of the purified 1-arylcyclopropanecarbonitrile (1.0 eq) in a suitable solvent (e.g., THF, ether), add a reducing agent such as lithium aluminum hydride (LAH) (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature or under reflux for 2-4 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude 1-arylcyclopropanamine.
-
Purify the final product by column chromatography or distillation.
Figure 2: General synthetic workflow for 1-arylcyclopropanamines.
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation of its substrate.
Materials:
-
Human recombinant LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and its bioisosteres)
-
384-well assay plates
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LSD1 enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature. This pre-incubation is crucial for irreversible inhibitors.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and prepare the detection reagent by mixing HRP and Amplex Red in assay buffer.
-
Add the detection reagent to each well.
-
Incubate the plate in the dark for 5-15 minutes to allow for color development.
-
Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Figure 3: Workflow for the in vitro LSD1 peroxidase-coupled inhibition assay.
Conclusion and Future Perspectives
The exploration of bioisosteric replacements for this compound has proven to be a fruitful strategy in the development of novel LSD1 inhibitors. Modifications to the 2-substituted pyridine ring have led to the discovery of compounds with significantly enhanced potency, often by accessing additional binding interactions within the LSD1 active site. While the cyclopropylamine "warhead" is more conserved due to its mechanistic role, substitutions on the cyclopropane ring and the amine group have been shown to improve selectivity and overall drug-like properties.
Future research in this area will likely focus on the development of bioisosteres that not only optimize potency and selectivity but also confer desirable pharmacokinetic and safety profiles. The continued application of structure-based drug design, coupled with innovative synthetic methodologies, will undoubtedly lead to the discovery of next-generation LSD1 inhibitors with improved therapeutic potential for the treatment of cancer and other diseases.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 10. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma [mdpi.com]
- 14. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 15. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theraindx.com [theraindx.com]
- 17. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(Pyridin-2-yl)cyclopropanamine Analogs as LSD1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 1-(pyridin-2-yl)cyclopropanamine analogs. This guide is designed to move beyond a simple recitation of facts, offering instead a synthesized analysis grounded in experimental data to elucidate why certain structural modifications enhance biological activity. Our focus will be on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator and a promising target in oncology.[1][2] As we dissect this chemical scaffold, we will explore the causal links between molecular architecture and inhibitory potency, providing you with the insights needed to navigate your own drug discovery efforts in this space.
The Rise of a Scaffold: Targeting LSD1 in Oncology
The enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), making it a high-value therapeutic target.[1][3] The this compound core has emerged as a privileged scaffold for developing potent and selective LSD1 inhibitors. These compounds function as mechanism-based inactivators, forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[1] Understanding the nuanced SAR of this class is paramount for designing next-generation therapeutics with improved efficacy and safety profiles.
Mechanism of Action: Covalent Inactivation of the FAD Cofactor
The inhibitory power of the cyclopropylamine moiety lies in its ability to act as a "warhead." Following oxidation by the FAD cofactor within the LSD1 active site, the cyclopropylamine is converted into a reactive intermediate. This intermediate then covalently attaches to the FAD, effectively inactivating the enzyme. This mechanism-based inactivation is a hallmark of this class of inhibitors and is central to their high potency.
Caption: Mechanism of LSD1 inactivation by cyclopropylamine inhibitors.
Dissecting the Molecule: A Guide to Structure-Activity Relationships
The potency and selectivity of this compound analogs can be finely tuned by strategic modifications at three key positions: the aromatic pyridine ring, the cyclopropane ring, and the terminal amine group.
The Pyridine Ring: The Anchor and Selectivity Driver
The pyridine ring serves as a crucial anchoring point within the LSD1 active site. Modifications here significantly impact binding affinity.
-
Substitution Position: Studies on related scaffolds suggest that substitutions at the 3-position of the pyridine ring are particularly effective for enhancing enzyme inhibition.[4][5]
-
Nature of Substituents: Electron-withdrawing groups on terminal phenyl rings attached to a pyridine core have been shown to be beneficial for improving antitumor activities in related inhibitor classes.[6] For the this compound series, substitutions that can engage in favorable interactions with the enzyme's binding pocket are key. For example, introducing larger, hydrophobic groups can enhance van der Waals interactions.
The Cyclopropane Ring: Stereochemistry is Key
The stereochemistry of the cyclopropane ring has a profound effect on the orientation of the molecule within the active site, influencing both potency and selectivity.[7]
-
trans vs. cis Isomers: For the closely related trans-2-phenylcyclopropylamine (tranylcypromine) scaffold, extensive research has demonstrated that the trans isomers are generally more potent LSD1 inhibitors.[8] This preference is attributed to a more favorable positioning of the aromatic ring and the reactive amino group within the catalytic site.[7]
-
Stereospecificity: In studies with optically pure isomers of related phenylcyclopropylamine conjugates, a significant difference in inhibitory activity was observed between enantiomers. For instance, (1R,2S)-isomers of certain conjugates were found to be substantially more potent than their (1S,2R)-counterparts, highlighting the critical importance of precise stereochemistry for optimal enzyme-inhibitor interactions.[7]
The Amine Group: Modulating Potency
The primary amine of the cyclopropanamine is essential for the oxidative mechanism of action. However, derivatization of this group can lead to highly potent analogs.
-
Acylation and Alkylation: A pivotal finding in the SAR of these compounds is that attaching a terminal basic amine-containing group to the cyclopropylamine nitrogen significantly increases both inhibitory activity and selectivity for LSD1 over related enzymes like MAO-A and MAO-B.[1] For example, adding a (4-methylpiperazin-1-yl)carbonylmethyl group resulted in compounds with nanomolar potency.[1] This suggests that this appended moiety extends into a distinct sub-pocket of the LSD1 active site, forming additional favorable interactions.
Comparative Analysis of Key Analogs
To provide a clear comparison, the following table summarizes the in vitro inhibitory activity (IC50) of representative this compound analogs against human LSD1. The data illustrates the dramatic impact of the structural modifications discussed above.
| Compound ID | R1 (Substitution on Phenyl Ring attached to Cyclopropane) | R2 (Substitution on Amine) | LSD1 IC50 (µM) |
| 1 | 4-OBn | (4-methylpiperazin-1-yl)carbonylmethyl | 0.0098 |
| 2 | 4-(6-F-pyridin-3-yl) | (4-methylpiperazin-1-yl)carbonylmethyl | 0.077 |
| 3 | 4-Br | (4-methylpiperazin-1-yl)carbonylmethyl | 0.035 |
| 4 | 4-(6-Cl-pyridin-3-yl) | (4-methylpiperazin-1-yl)carbonylmethyl | 0.15 |
Data synthesized from Hao et al., 2017.[1]
Experimental Protocols: A Self-Validating Approach
To ensure scientific rigor, the protocols described below are designed to be self-validating, incorporating characterization steps to confirm the identity and purity of the synthesized materials and robust controls for the biological assay.
Representative Synthesis Workflow
The synthesis of these analogs often follows a multi-step sequence. Below is a generalized workflow for producing a key intermediate, which can then be elaborated into a variety of final compounds.
Caption: Generalized synthetic workflow for key cyclopropyl intermediates.
Step-by-Step Protocol: Synthesis of a (4-methylpiperazin-1-yl)acetylated Analog
-
Intermediate Synthesis: Prepare the core this compound intermediate using established literature methods.[1]
-
Alkylation Reaction: To a solution of the this compound intermediate in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 1.2 equivalents) portion-wise at 0°C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Chloroacetylpiperazine: Add 1-chloroacetyl-4-methylpiperazine (1.1 equivalents) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro LSD1 Inhibition Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
-
Reagent Preparation: Prepare solutions of recombinant human LSD1, horseradish peroxidase (HRP), Amplex Red reagent, and the histone H3 peptide substrate in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (analogs) in DMSO and then dilute further in assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, test compound, and LSD1 enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the H3 peptide substrate and the HRP/Amplex Red mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Data Analysis: Include controls for background fluorescence (no enzyme) and maximal activity (DMSO vehicle). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The this compound scaffold remains a fertile ground for the development of novel epigenetic modulators. The SAR data clearly indicates that potent and selective LSD1 inhibitors can be achieved by appending a basic amine-containing side chain to the cyclopropylamine nitrogen. Future work should focus on optimizing this side chain to enhance pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) while retaining high potency. Furthermore, exploring substitutions on the pyridine ring that can exploit specific interactions within the LSD1 active site could lead to inhibitors with improved selectivity profiles, a critical aspect for minimizing off-target effects and enhancing therapeutic index. The insights presented in this guide provide a robust framework for the rational design of the next generation of LSD1-targeted cancer therapeutics.
References
- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Therapeutic Potential of 1-(Pyridin-2-yl)cyclopropanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the therapeutic potential of 1-(Pyridin-2-yl)cyclopropanamine. Drawing from its structural similarities to known enzyme inhibitors, we outline a comprehensive, data-driven approach to characterize its biological activity and compare its performance against established clinical candidates. This document is intended to serve as a roadmap for researchers, offering detailed experimental protocols and a logical framework for investigation.
Introduction: Unveiling the Potential of a Structurally-Promising Molecule
This compound is a small molecule characterized by the fusion of a pyridine ring and a cyclopropylamine moiety. While direct biological data for this specific compound is limited in publicly available literature, its structural components are present in several well-characterized therapeutic agents.[1][2] This structural analogy forms the basis of our hypothesis that this compound may exhibit inhibitory activity against two key enzyme families: monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).
The cyclopropylamine group is a critical pharmacophore in tranylcypromine, an irreversible inhibitor of both MAOs and LSD1.[3][4][5] MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases, such as Parkinson's disease.[6][7][8][9] They function by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7][10]
LSD1 has emerged as a significant target in oncology. It is an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone proteins.[11] Overexpression of LSD1 has been linked to the progression of various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[12] Consequently, several LSD1 inhibitors are currently in clinical trials for these indications.[13]
This guide will detail a series of experiments to systematically evaluate the therapeutic potential of this compound as both an MAO and LSD1 inhibitor. We will also provide a comparative analysis with established inhibitors, offering a benchmark for its potential efficacy.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as an irreversible inhibitor of flavin-dependent amine oxidases, including MAO-A, MAO-B, and LSD1. The proposed mechanism involves the oxidative activation of the cyclopropylamine by the enzyme's FAD cofactor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.
Caption: Hypothesized irreversible inhibition mechanism.
Experimental Verification Workflow
To validate the therapeutic potential of this compound, a multi-stage experimental approach is proposed. This workflow is designed to first establish its biochemical activity and then translate those findings into a cellular and, ultimately, an in vivo context.
Caption: A phased approach for experimental validation.
Detailed Experimental Protocols
Synthesis of this compound Hydrochloride
In Vitro Enzyme Inhibition Assays
This assay will determine the compound's inhibitory potency against the two MAO isoforms.
-
Principle: A fluorometric assay to measure the hydrogen peroxide produced by the oxidative deamination of a substrate by MAO-A or MAO-B.[14][15]
-
Protocol:
-
Prepare a dilution series of this compound hydrochloride and the reference compound, tranylcypromine.
-
In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.
-
Add the test compounds or vehicle control to the wells and incubate.
-
Initiate the reaction by adding a suitable substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.[14][16][17]
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 values.
-
This assay will assess the compound's ability to inhibit the demethylase activity of LSD1.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a fluorometric assay that detects the demethylated product.[6][13]
-
Protocol (using a commercial kit like Epigenase™ or similar):
-
Prepare a dilution series of this compound hydrochloride and reference compounds (tranylcypromine, iadademstat, bomedemstat).
-
In a 96-well plate pre-coated with a di-methylated histone H3K4 substrate, add the LSD1 enzyme.[6]
-
Add the test compounds or vehicle control and incubate.
-
Add a specific antibody that recognizes the demethylated product, followed by a fluorescently labeled secondary antibody.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[6]
-
Calculate the IC50 values.
-
Cellular Assays
This assay will determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
-
Cell Lines:
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere (for adherent cell lines).
-
Treat the cells with a dilution series of this compound hydrochloride and reference compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.[7]
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[7][11]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Studies
These studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Protocol:
-
Administer a single dose of this compound hydrochloride to mice via intravenous (IV) and oral (PO) routes.[25][26][27][28][29]
-
Collect blood samples at various time points post-administration.[25][26]
-
Extract the compound from plasma and analyze its concentration using LC-MS/MS.[27]
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[28]
-
This study will assess the anti-tumor activity of the compound in a living organism.
-
Protocol:
-
Implant human AML cells (e.g., MV-4-11) subcutaneously into immunodeficient mice.[30]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound hydrochloride, a reference compound, or vehicle control to the mice daily via oral gavage.[31]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Evaluate the treatment's efficacy based on tumor growth inhibition.[30]
-
Comparative Analysis
The following table provides a framework for comparing the performance of this compound with established inhibitors. The data for the reference compounds are sourced from publicly available information, while the data for the target compound will be generated through the experiments outlined above.
| Parameter | This compound | Tranylcypromine | Iadademstat (ORY-1001) | Bomedemstat (IMG-7289) |
| MAO-A IC50 (µM) | To be determined | 2.3[3][4] | >100 | Data not available |
| MAO-B IC50 (µM) | To be determined | 0.95[3][4] | >100 | Data not available |
| LSD1 IC50 (µM) | To be determined | 20.7[3] | <0.02[8] | Potent inhibitor |
| AML Cell Line GI50 (µM) | To be determined | Variable | Potent | Potent[32] |
| SCLC Cell Line GI50 (µM) | To be determined | Variable | Data not available | Data not available |
| Oral Bioavailability (%) | To be determined | Good | Good | Orally active[32][33] |
| In Vivo Efficacy | To be determined | Limited | Demonstrated in AML | Demonstrated in myelofibrosis |
Conclusion
This guide presents a structured and scientifically rigorous approach to independently verify the therapeutic potential of this compound. By systematically evaluating its biochemical and cellular activities and comparing them against established clinical candidates, researchers can generate the necessary data to support or refute its promise as a novel therapeutic agent. The proposed experimental workflows are designed to be self-validating, ensuring the generation of robust and reliable data. The successful execution of these studies will provide a clear understanding of the compound's mechanism of action, potency, selectivity, and potential clinical utility.
References
- 1. atcc.org [atcc.org]
- 2. atcc.org [atcc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. MTT (Assay protocol [protocols.io]
- 12. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocat.com [biocat.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. evotec.com [evotec.com]
- 18. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Human myeloid leukemia cell lines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ccr.cancer.gov [ccr.cancer.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Authenticated Lung Cancer Cell Lines [sigmaaldrich.com]
- 25. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jstage.jst.go.jp [jstage.jst.go.jp]
- 30. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. medchemexpress.com [medchemexpress.com]
- 33. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
Safety Operating Guide
Proper Disposal of 1-(Pyridin-2-yl)cyclopropanamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethically sound research environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 1-(Pyridin-2-yl)cyclopropanamine, moving beyond rote instructions to explain the scientific rationale behind each procedural step. Our commitment is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your team and the protection of our environment.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound in its free base form was not publicly available. The following guidance is synthesized from data on structurally similar compounds, including other substituted pyridines and cyclopropylamines, as well as established principles of chemical safety and hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols and to perform a thorough hazard assessment based on the physical state and concentration of the waste you generate.
Hazard Assessment: Understanding the Risks
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with this compound is paramount. Based on the toxicological profiles of analogous compounds, this substance should be handled as a hazardous material.
Inferred Hazard Profile:
Data from structurally related compounds, such as N-(1-(pyridin-3-yl)ethyl)cyclopropanamine, suggests the following potential hazards, which should be assumed for this compound in the absence of specific data[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The pyridine moiety suggests potential for environmental toxicity, although many pyridine derivatives are known to be biodegradable[2][3][4]. The cyclopropylamine group can also contribute to the reactivity and toxicological profile of the molecule.
Regulatory Classification:
Waste containing pyridine or its derivatives may be classified as hazardous waste. For instance, spent solvents containing pyridine are listed under the EPA hazardous waste code F005.[5] It is the responsibility of the waste generator to determine if their specific waste stream meets the criteria for a listed or characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber or laminate). Nitrile gloves may offer limited protection and should be changed frequently. Always consult the glove manufacturer's compatibility chart. | Prevents skin contact, which can lead to irritation. The choice of glove material is critical to ensure it is impervious to the chemical. |
| Body | A fully buttoned lab coat, and for larger quantities or in case of a significant spill potential, a chemical-resistant apron. | Protects the body from accidental splashes and contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | The compound is expected to cause respiratory irritation. A fume hood is the primary engineering control to minimize inhalation exposure. |
Incompatibility and Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous reactions. This compound, as a basic and nucleophilic compound, is incompatible with a range of other chemicals.
Incompatible Materials:
-
Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates): Can lead to vigorous, potentially explosive reactions.
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid, nitric acid): Exothermic neutralization reactions can occur, potentially generating heat and fumes.
-
Acid Chlorides and Anhydrides: Can undergo vigorous acylation reactions.
Always store waste containing this compound in a dedicated and clearly labeled container, separate from these incompatible materials.
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the full PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Neutralization (for small spills): For small spills of this basic compound, cautious neutralization with a weak acid (e.g., a 5% solution of citric acid) can be considered. However, this should only be performed by trained personnel and with extreme care to avoid a vigorous reaction.
-
Collect and Containerize: Carefully collect the absorbed material or the solid spill and place it in a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your EHS department in accordance with your institution's policies.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure compound, a solution in a solvent, or a mixture with other reagents. This characterization is crucial for proper labeling and disposal.
-
Segregate at the Source: Collect waste containing this compound in a dedicated waste container at the point of generation. Do not mix it with other waste streams, especially those containing incompatible materials.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with amines and pyridines (e.g., high-density polyethylene (HDPE) or glass). Ensure the container has a secure screw-top cap.
-
Properly Label the Container: The label must be clear, legible, and permanently affixed to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (inferred to be: corrosive, exclamation mark, health hazard)
-
Step 3: Storage Pending Disposal
-
Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel generating the waste.
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 or 180 days), contact your EHS department to arrange for pickup and disposal.
-
Professional Disposal: The final disposal of this compound waste will likely involve high-temperature incineration at a licensed hazardous waste facility.[3][4][6] This method is effective in destroying organic compounds and minimizing their environmental impact. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using Graphviz.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process that demands diligence, a thorough understanding of chemical hazards, and strict adherence to established protocols. By internalizing the principles and procedures outlined in this guide, you contribute to a robust culture of safety within your laboratory. Remember, responsible chemical waste management is not just a regulatory requirement; it is a professional and ethical obligation that protects you, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
